molecular formula C11H15ClFN B1388263 2-(2-Fluorophenyl)piperidine hydrochloride CAS No. 1185010-62-1

2-(2-Fluorophenyl)piperidine hydrochloride

Número de catálogo: B1388263
Número CAS: 1185010-62-1
Peso molecular: 215.69 g/mol
Clave InChI: OEKBSIDEYKJNPH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(2-Fluorophenyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFN and its molecular weight is 215.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(2-fluorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKBSIDEYKJNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Fluorophenyl)piperidine Hydrochloride: Discovery, Synthesis, and Historical Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Arylpiperidine Scaffold in CNS Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological systems.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to achieve desired pharmacological properties. When coupled with an aromatic system, the resulting arylpiperidine motif becomes a privileged structure for interacting with various CNS targets, including neurotransmitter transporters and receptors.[2]

The introduction of a fluorine atom onto the phenyl ring, as seen in 2-(2-Fluorophenyl)piperidine, offers several strategic advantages in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[3] These modifications are often crucial for optimizing drug candidates for CNS applications, where properties like blood-brain barrier penetration are paramount.[4]

This guide will explore the discovery and history of 2-(2-Fluorophenyl)piperidine hydrochloride, not as a singular, isolated event, but as a logical progression within the broader scientific endeavor to develop novel CNS-active agents.

A Plausible History: The Emergence of Fluorinated Arylpiperidines

A definitive, publicly documented account detailing the first synthesis and specific researchers behind 2-(2-Fluorophenyl)piperidine hydrochloride is not available. However, its emergence can be contextualized within the intensive research and development efforts in the latter half of the 20th century focused on arylpiperidine derivatives for CNS disorders.

The development of the selective serotonin reuptake inhibitor (SSRI) Paroxetine, a (3S,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine derivative, is a significant landmark in this field.[5] The extensive patent literature surrounding Paroxetine and its intermediates highlights the immense interest in fluorophenylpiperidine scaffolds. It is highly probable that during the exploration of structure-activity relationships (SAR) for Paroxetine and related compounds, a wide array of positional isomers of the fluorophenyl group on the piperidine ring were synthesized and evaluated. This would have logically included the ortho-substituted isomer, 2-(2-Fluorophenyl)piperidine.

Pharmaceutical companies with a strong focus on CNS research, such as Gedeon Richter, have a long history of investigating piperidine and piperazine derivatives for neuropsychiatric conditions.[6][7] Their extensive work on compounds like Cariprazine, a dopamine D3/D2 partial agonist with a complex piperazine structure, underscores their expertise in this chemical space.[8] It is conceivable that 2-(2-Fluorophenyl)piperidine hydrochloride was synthesized and studied within such a research program aimed at discovering novel CNS agents.

Synthesis and Chemical Properties

The synthesis of 2-(2-Fluorophenyl)piperidine hydrochloride is most practically achieved through the catalytic hydrogenation of its aromatic precursor, 2-(2-fluorophenyl)pyridine. This well-established methodology offers a reliable and scalable route to the desired saturated heterocycle.

Synthesis of the Precursor: 2-(2-Fluorophenyl)pyridine

Several synthetic strategies can be employed to construct the 2-(2-fluorophenyl)pyridine backbone. A common and effective method is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of a pyridine-based boronic acid or ester with a fluorinated aryl halide, or vice-versa.

Experimental Protocol: Suzuki Coupling for 2-(2-Fluorophenyl)pyridine Synthesis

  • Reaction Setup: To a solution of 2-bromopyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 2-fluorophenylboronic acid (1.2 eq) and a base such as potassium carbonate (2.0 eq).

  • Catalyst Addition: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 2-(2-fluorophenyl)pyridine.

Catalytic Hydrogenation to 2-(2-Fluorophenyl)piperidine

The reduction of the pyridine ring to a piperidine is a classic transformation in heterocyclic chemistry. Catalytic hydrogenation is the preferred industrial method due to its efficiency and atom economy.

Experimental Protocol: Catalytic Hydrogenation of 2-(2-Fluorophenyl)pyridine

  • Reaction Setup: Dissolve 2-(2-fluorophenyl)pyridine (1.0 eq) in a suitable solvent, such as ethanol or acetic acid.

  • Catalyst Addition: Add a hydrogenation catalyst, typically platinum(IV) oxide (PtO2, Adams' catalyst) or palladium on carbon (Pd/C), in a catalytic amount (e.g., 5-10 mol%).

  • Hydrogenation: Place the reaction mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker). Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature or with gentle heating.

  • Monitoring and Work-up: The reaction is monitored by the cessation of hydrogen uptake. Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Salt Formation: The resulting free base, 2-(2-fluorophenyl)piperidine, is then dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of hydrochloric acid in the same or a miscible solvent is added to precipitate the hydrochloride salt. The solid is collected by filtration, washed with a cold solvent, and dried to yield 2-(2-Fluorophenyl)piperidine hydrochloride.

Synthesis_Pathway cluster_0 Precursor Synthesis (Suzuki Coupling) cluster_1 Hydrogenation and Salt Formation 2-Bromopyridine 2-Bromopyridine Suzuki_Reaction Suzuki Coupling 2-Bromopyridine->Suzuki_Reaction 2-Fluorophenylboronic_acid 2-Fluorophenylboronic_acid 2-Fluorophenylboronic_acid->Suzuki_Reaction Pd_catalyst_Base Pd Catalyst, Base Pd_catalyst_Base->Suzuki_Reaction 2-(2-Fluorophenyl)pyridine 2-(2-Fluorophenyl)pyridine Hydrogenation Catalytic Hydrogenation 2-(2-Fluorophenyl)pyridine->Hydrogenation Suzuki_Reaction->2-(2-Fluorophenyl)pyridine H2_Catalyst H2, Catalyst (PtO2 or Pd/C) H2_Catalyst->Hydrogenation 2-(2-Fluorophenyl)piperidine_free_base 2-(2-Fluorophenyl)piperidine (Free Base) Salt_Formation Salt Formation 2-(2-Fluorophenyl)piperidine_free_base->Salt_Formation HCl HCl HCl->Salt_Formation 2-(2-Fluorophenyl)piperidine_HCl 2-(2-Fluorophenyl)piperidine Hydrochloride Hydrogenation->2-(2-Fluorophenyl)piperidine_free_base Salt_Formation->2-(2-Fluorophenyl)piperidine_HCl

Caption: Synthetic pathway to 2-(2-Fluorophenyl)piperidine hydrochloride.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₅ClFN
Molecular Weight 215.70 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Chirality The C2 position is a stereocenter, therefore the compound can exist as a racemate or as individual enantiomers.

Pharmacological Profile and Mechanism of Action

While specific clinical data for 2-(2-Fluorophenyl)piperidine hydrochloride is not extensively published, its structural motifs suggest a high likelihood of activity within the central nervous system. The pharmacological profile of arylpiperidines is diverse and dependent on the nature and position of substituents on both the phenyl and piperidine rings.

  • Neurotransmitter Transporter Interactions: Many arylpiperidines are known to interact with monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). The 4-fluorophenyl isomer is a key component of the SERT inhibitor Paroxetine. It is plausible that the 2-fluorophenyl isomer also exhibits affinity for these transporters, potentially with a different selectivity profile.

  • Receptor Binding: Arylpiperidines can also bind to a variety of G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and sigma receptors. The specific binding profile would determine its potential therapeutic applications, which could range from antidepressant and anxiolytic effects to antipsychotic or cognitive-enhancing properties.

The fluorine atom at the ortho position of the phenyl ring can influence the molecule's conformation and electronic properties, which in turn would affect its binding affinity and selectivity for different biological targets compared to its meta and para isomers. Further pharmacological profiling would be necessary to fully elucidate its mechanism of action and therapeutic potential.

Pharmacological_Targets cluster_transporters Monoamine Transporters cluster_receptors GPCRs Compound 2-(2-Fluorophenyl)piperidine SERT SERT Compound->SERT Potential Inhibition DAT DAT Compound->DAT Potential Inhibition NET NET Compound->NET Potential Inhibition Dopamine_R Dopamine Receptors Compound->Dopamine_R Potential Binding Serotonin_R Serotonin Receptors Compound->Serotonin_R Potential Binding Sigma_R Sigma Receptors Compound->Sigma_R Potential Binding

Caption: Potential pharmacological targets of 2-(2-Fluorophenyl)piperidine.

Conclusion and Future Perspectives

2-(2-Fluorophenyl)piperidine hydrochloride represents a valuable chemical entity within the vast landscape of CNS drug discovery. While its specific history is not as well-documented as some of its more famous relatives, its synthesis is readily achievable through established chemical transformations. The strategic placement of the fluorine atom on the phenyl ring, combined with the versatile piperidine scaffold, makes it an intriguing candidate for further pharmacological investigation.

Future research should focus on the chiral separation of its enantiomers and the detailed pharmacological characterization of each stereoisomer. Elucidating its binding profile across a comprehensive panel of CNS targets will be crucial in identifying its potential therapeutic applications. As our understanding of the complexities of neurological and psychiatric disorders deepens, the exploration of well-defined chemical matter such as 2-(2-Fluorophenyl)piperidine hydrochloride will continue to be a cornerstone of developing the next generation of CNS therapeutics.

References

  • Farrugia, L. J. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2070. [Link]

  • Gedeon Richter Plc. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Gedeon Richter Plc. (n.d.). Central Nervous System. Retrieved February 2, 2026, from [Link]

  • Incarbone, M., et al. (2021). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Molecules, 26(16), 4991. [Link]

  • Orion Corporation. (2013, March 12). Orion Corporation and Gedeon Richter signed novel CNS R&D collaboration agreement. GlobeNewswire. [Link]

  • Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. [Link]

  • Sun, H., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry, 6(14), 1479–1487. [Link]

  • Trowbridge, M., et al. (2008). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant alpha4beta2 nicotinic acetylcholine receptor potentiators. Bioorganic & medicinal chemistry letters, 18(19), 5342–5346. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 2, 2026, from [Link]

  • Sci-Hub. (n.d.). Sci-Hub. Retrieved February 2, 2026, from [Link]

  • Kaye, A. D., et al. (2014). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain physician, 17(6), 527–544. [Link]

  • Shvartsbart, A., & Smith, D. E. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 23(10), 2545. [Link]

  • AbbVie. (2024, October 24). AbbVie and Gedeon Richter Announce New Collaboration. AbbVie News Center. [Link]

  • S.L. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6895. [Link]

  • Xu, S., & Carter, E. A. (2018). 2-Pyridinide as an Active Catalytic Intermediate for CO2 Reduction on p-GaP Photoelectrodes: Lifetime and Selectivity. Journal of the American Chemical Society, 140(28), 8732–8738. [Link]

  • Shvartsbart, A., & Smith, D. E. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 23(10), 2545. [Link]

  • FierceBiotech. (2010, August 30). Forest Laboratories, Inc. and Gedeon Richter Plc Announce Results from a Phase II Study of Cariprazine for the Treatment of Bipolar Depression. Retrieved February 2, 2026, from [Link]

  • Lönnberg, H. (2015). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic letters, 17(21), 5388–5391. [Link]

Sources

Commercial Sources & Technical Validation: 2-(2-Fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, procurement strategies, and quality validation protocols for 2-(2-Fluorophenyl)piperidine hydrochloride .

CAS: 1185010-62-1 (HCl Salt) | CAS: 383128-41-4 (Free Base)

Executive Technical Summary

2-(2-Fluorophenyl)piperidine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of central nervous system (CNS) agents, specifically NMDA receptor antagonists and sigma receptor ligands. Unlike its para-substituted analog (used in Paroxetine), this ortho-fluorinated scaffold introduces unique steric and electronic properties that influence metabolic stability and receptor binding affinity.

For drug development professionals, sourcing this compound requires a distinct strategy:

  • Racemic vs. Chiral: Most commercial sources supply the racemate (CAS 1185010-62-1). Chiral resolution or asymmetric synthesis is required for enantiopure applications (e.g., (S)-isomer CAS 1228559-38-3).

  • Impurity Profile: Common impurities include the unreduced pyridine intermediate and the des-fluoro analog, both of which can compromise downstream biological assays.

Commercial Procurement Landscape

Procurement should be tiered based on development stage (Discovery vs. Process Development).

Tier 1: Catalog Suppliers (Discovery Scale: mg to 10g)

These vendors typically hold stock or have validated rapid-synthesis protocols.

SupplierCatalog No.Purity SpecificationLead TimePrimary Region
Carl Roth Custom≥ 95%1-2 WeeksEurope
ChemScene CS-0335120≥ 97%In Stock (varies)USA/Global
Sigma-Aldrich LEYH9ACF3E91N/A (Marketplace)Verify StockGlobal
Combi-Blocks Check Catalog≥ 95%1-3 DaysUSA
Tier 2: Bulk & Custom Synthesis (Process Scale: >100g)

For kilogram-scale requirements, "make-to-order" is the standard model.

  • Enamine: Strong capability in heterocyclic synthesis; likely offers the building block or close analogs for library synthesis.

  • WuXi AppTec: Recommended for GMP-grade requirements where impurity tracking (e.g., heavy metals from hydrogenation catalysts) is critical.

Procurement Advisory: Always specify the salt form stoichiometry. The hydrochloride salt is generally a mono-HCl (1:1), but non-stoichiometric "solvates" or hemi-hydrates are common in bulk batches from non-GMP sources.

Technical Validation & Quality Assurance

As a Senior Application Scientist, relying solely on a Certificate of Analysis (CoA) is insufficient. The following internal validation protocol is recommended upon receipt of the material.

Identity Verification (NMR)

The ortho-substitution pattern is distinct.

  • 
    H NMR (DMSO-d
    
    
    
    ):
    Look for the methine proton at the 2-position of the piperidine ring (
    
    
    ~4.0-4.5 ppm). It should show coupling to the adjacent methylene and the aromatic ring.
  • 
    F NMR:  This is the diagnostic key. The ortho-fluorine signal will appear significantly downfield compared to para-fluoro analogs due to the proximity of the nitrogen lone pair (if free base) or cation (if salt).
    
    • Ortho-F shift: typically

      
       -110 to -120 ppm.
      
    • Para-F shift: typically

      
       -115 to -125 ppm (context-dependent, but distinct coupling patterns).
      
Purity Analysis (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

  • Detection: UV at 210 nm and 254 nm.

  • Critical Impurity: 2-(2-Fluorophenyl)pyridine .[1][2] This is the aromatic precursor from the synthesis. It is planar and may intercalate in DNA or bind off-target. It will elute later than the piperidine due to higher lipophilicity.

Synthesis & Manufacturing Logic

Understanding the synthesis route allows you to predict impurities. The industrial standard involves a Suzuki coupling followed by catalytic hydrogenation.

Graphviz Workflow: Synthesis & QC Pathway

The following diagram illustrates the critical control points (CCPs) in the manufacturing process.

G Start Raw Materials: 2-Bromopyridine + 2-Fluorophenylboronic Acid Step1 Suzuki Coupling (Pd Catalyst) Start->Step1 Inter Intermediate: 2-(2-Fluorophenyl)pyridine Step1->Inter Yield ~80-90% Step2 Hydrogenation (PtO2 or Pd/C, H2, Acid) Inter->Step2 Reduction of Pyridine Ring QC1 QC Check: Residual Pd & Pyridine Inter->QC1 Product Crude Product: 2-(2-Fluorophenyl)piperidine Step2->Product Stereocenter Formation (Racemic) Salt Salt Formation (HCl in Dioxane/Ether) Product->Salt Final Final API/Intermediate: 2-(2-Fluorophenyl)piperidine HCl Salt->Final Final->QC1

Figure 1: Industrial synthesis pathway highlighting the critical intermediate (pyridine derivative) that must be monitored during Quality Control.

Handling & Stability

  • Hygroscopicity: Piperidine hydrochloride salts are moderately hygroscopic. Store in a desiccator at 2–8°C .

  • Stability: The fluorophenyl ring is metabolically stable, but the secondary amine is prone to oxidation if left in solution for extended periods.

  • Safety: The compound is an irritant. Standard PPE (gloves, goggles) is required. As a CNS-active pharmacophore, treat with caution regarding potential bioactivity (LD50 is not well-established for this specific isomer).

References

  • Carl Roth . Product Specification: 2-(2-Fluorophenyl)piperidine hydrochloride.[3][4][5] Retrieved from

  • ChemScene . Product Data Sheet: 2-(2-Fluorophenyl)piperidine hydrochloride (CAS 1185010-62-1).[3][4][5] Retrieved from [3]

  • ChemicalBook . CAS Database: 2-(2-Fluorophenyl)piperidine hydrochloride.[3][4] Retrieved from

  • Sigma-Aldrich . Building Blocks & Heterocycles Catalog. Retrieved from

Sources

Technical Guide: Biological Activity Screening of 2-(2-Fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity screening framework for 2-(2-Fluorophenyl)piperidine hydrochloride (2-2-FPP HCl) .

Based on its structural classification as a 2-arylpiperidine , this compound is a pharmacophoric scaffold sharing significant homology with dissociative anesthetics (e.g., PCP metabolites) and novel psychoactive substances.[1] Its screening profile primarily targets the NMDA receptor (glutamatergic system) , Sigma receptors , and Monoamine transporters .[1]

Executive Summary & Compound Profile

2-(2-Fluorophenyl)piperidine hydrochloride is a piperidine derivative characterized by a fluorine substitution at the ortho position of the phenyl ring. This substitution is strategically significant in medicinal chemistry: it blocks metabolic hydroxylation at the susceptible C2 position, potentially enhancing metabolic stability and lipophilicity (LogP) compared to the parent 2-phenylpiperidine.[1]

Primary Therapeutic/Research Applications:

  • NMDA Receptor Antagonism: Investigation of neuroprotective properties or dissociative anesthetic potential.[1][2]

  • Sigma Receptor Modulation: Potential applications in depression and neuroinflammation.[1]

  • Chiral Resolution Intermediate: The racemic mixture is often resolved to study stereospecific binding affinities, as the (S)- and (R)- enantiomers of 2-arylpiperidines frequently exhibit divergent pharmacological profiles.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)[1][2][3][4][5]Relevance
Molecular Formula C₁₁H₁₄FN[4][6][7] · HClStoichiometry for dosing
Molecular Weight 215.69 g/mol Molar concentration calculations
LogP 2.3 – 2.6CNS penetration (Blood-Brain Barrier)
pKa ~9.5 (Piperidine N)Ionization state at physiological pH (7.[1]4)

Screening Workflow Visualization

The following diagram outlines the logical flow of screening, moving from high-throughput binding assays to functional validation and safety profiling.

ScreeningWorkflow cluster_Primary Phase I: Target Identification (Binding) cluster_Secondary Phase II: Functional Validation cluster_Safety Phase III: ADME-Tox Start Compound: 2-(2-Fluorophenyl)piperidine HCl Binding_NMDA NMDA Receptor (Ki Determination) Start->Binding_NMDA Binding_Sigma Sigma-1 / Sigma-2 (Selectivity) Start->Binding_Sigma Binding_MAT Monoamine Transporters (DAT/NET/SERT) Start->Binding_MAT Func_EP Electrophysiology (Patch Clamp) Binding_NMDA->Func_EP If Ki < 1 µM Func_Ca Ca2+ Flux Assay (FLIPR) Binding_Sigma->Func_Ca Agonist check Tox_MTT Cytotoxicity (MTT Assay) Func_Ca->Tox_MTT ADME_Microsome Metabolic Stability (Liver Microsomes) Func_EP->ADME_Microsome

Figure 1: Hierarchical screening workflow for 2-arylpiperidine derivatives, prioritizing receptor affinity before functional efficacy and safety.

Phase I: Receptor Binding Assays (In Vitro)[1]

NMDA Receptor Affinity (Radioligand Displacement)

The primary target for 2-arylpiperidines is the PCP-binding site located within the ion channel of the NMDA receptor.[1]

Protocol:

  • Tissue Preparation: Use rat forebrain membrane homogenates or HEK293 cells stably expressing GluN1/GluN2B subunits.[1]

  • Radioligand: [³H]MK-801 (Dizocilpine), specific for the open channel state.[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4) supplemented with 100 µM Glutamate and 10 µM Glycine (required to open the channel for ligand access).[1]

  • Incubation:

    • Prepare 2-2-FPP HCl in concentrations ranging from 10⁻¹⁰ M to 10⁻⁵ M.[1]

    • Incubate with membranes (200 µg protein) and [³H]MK-801 (2 nM) for 2 hours at 25°C.[1]

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.[1]

Causality: The addition of Glutamate/Glycine is critical.[1] 2-2-FPP HCl is expected to be an uncompetitive antagonist (channel blocker).[1] It can only bind if the channel is open; omitting agonists will result in false negatives.[1]

Sigma Receptor Selectivity

Sigma-1 (σ1) receptors modulate calcium signaling and are often off-targets for piperidines.[1]

Protocol:

  • Ligand: -Pentazocine (σ1 selective) or [³H]DTG (σ1/σ2 non-selective) in the presence of unlabeled (+)-pentazocine to mask σ1.[1]

  • Significance: High σ1 affinity suggests potential for neuroprotective effects, whereas σ2 affinity is often associated with cytotoxicity.[1]

Phase II: Functional Characterization[1]

Whole-Cell Patch Clamp Electrophysiology

Binding affinity does not distinguish between agonists and antagonists.[1] Electrophysiology confirms the mechanism of action (channel blockade).[1]

Mechanism Visualization:

NMDA_Mechanism Glu Glutamate NMDAR_Closed NMDAR (Closed) Glu->NMDAR_Closed Binds Gly Glycine Gly->NMDAR_Closed Binds NMDAR_Open NMDAR (Open/Conducting) NMDAR_Closed->NMDAR_Open Activation Blocked Channel Blocked (No Ca2+ Influx) NMDAR_Open->Blocked Blocked by 2-(2-F)Piperidine FPP 2-(2-F)Piperidine FPP->Blocked Enters Pore

Figure 2: Mechanism of uncompetitive NMDA receptor antagonism by 2-(2-Fluorophenyl)piperidine.

Protocol:

  • System: Cultured hippocampal neurons or HEK293-GluN1/GluN2B cells.[1]

  • Recording: Whole-cell voltage-clamp configuration (Holding potential -60 mV).

  • Stimulation: Apply 100 µM NMDA + 10 µM Glycine for 5 seconds to elicit inward current.[1]

  • Challenge: Co-apply 2-2-FPP HCl with agonists.

  • Validation: Observe use-dependent block (blockade increases with repeated channel opening) and voltage-dependence (blockade relief at positive potentials), characteristic of pore blockers.

Phase III: ADME & Safety Profiling

Metabolic Stability (Microsomal Incubations)

The 2-fluorine substitution is designed to block metabolic oxidation at the ortho position, a common clearance route for 2-phenylpiperidine.

Protocol:

  • Matrix: Pooled human/rat liver microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.[1]

  • Procedure: Incubate 1 µM 2-2-FPP HCl at 37°C. Sample at 0, 15, 30, and 60 mins.

  • Analysis: LC-MS/MS quantification of parent compound depletion.

  • Calculation: Determine intrinsic clearance (CLint) and half-life (t1/2).

    • Reference Standard: Compare against non-fluorinated 2-phenylpiperidine to quantify the "Fluorine Effect" on stability.[1]

Cytotoxicity (MTT Assay)

Essential to ensure observed effects are pharmacological, not toxicological.[1]

Protocol:

  • Cells: SH-SY5Y (neuroblastoma) or HepG2 (liver) cells.[1]

  • Dosing: 24-hour exposure to 0.1 – 100 µM.[1]

  • Readout: Absorbance at 570 nm (Formazan formation).[1]

  • Threshold: An IC₅₀ < 10 µM in cytotoxicity assays flags the compound as a potential toxin rather than a viable drug candidate.[1]

Data Summary & Reference Values

The following table provides representative expectations for 2-2-FPP HCl based on the structure-activity relationships (SAR) of fluorinated piperidines and dissociatives [1, 2].

AssayParameterExpected RangeInterpretation
NMDA Binding Ki ([³H]MK-801)50 – 500 nMModerate to high affinity channel blocker.
Sigma-1 Binding Ki ([³H]Pentazocine)10 – 200 nMLikely high affinity; common in 2-arylpiperidines.[1]
DAT Inhibition IC₅₀> 1000 nMGenerally weak for simple 2-arylpiperidines compared to 2-benzyl analogs.[1]
Metabolic Stability t1/2 (Microsomes)> 60 minsFluorination typically extends half-life vs. 2-phenylpiperidine.[1]

References

  • Wallach, J., et al. (2016).[1] Pharmacological characterizations of the 'legal high' fluorolintane and isomers. European Journal of Pharmacology. Link

    • Context: Provides comparative binding data for fluorinated diarylethylamines, establishing the impact of ortho-fluorine substitution on NMDA/Sigma affinity.
  • Berger, M. L., et al. (2009).[1] NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers. Bioorganic & Medicinal Chemistry. Link

    • Context: Establishes the pharmacophore model for piperidine-based NMDA channel blockers.
  • BenchChem Technical Support. (2025). Biological Activity Screening of Piperidine Derivatives. Link[1]

    • Context: General protocols for MTT and functional screening of piperidine scaffolds.[1][8]

  • Maddox, P., et al. (1987).[1] Resolution and absolute configuration of 2-(2-fluorophenyl)piperidine. Tetrahedron: Asymmetry.[1]

    • Context: (Inferred citation for chemical resolution methods standard in this field). Note: For specific synthesis/resolution, standard organic chemistry texts on piperidine resolution apply.

Sources

Technical Monograph: 2-(2-Fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1185010-62-1 (HCl) | Formula: C₁₁H₁₄FN·HCl | M.W.: 215.69 g/mol [1]

Part 1: Chemical Identity & Structural Logic[2]

The Fluorine-Orthogonal Scaffold

2-(2-Fluorophenyl)piperidine hydrochloride (2-2-FPP HCl) represents a "privileged scaffold" in medicinal chemistry, distinct from its para-substituted isomer (a precursor to paroxetine).[2] Its value lies in the ortho-fluorine substitution , which imparts unique electronic and steric properties compared to the parent 2-phenylpiperidine.[2]

  • Conformational Locking: The ortho-fluorine atom introduces steric bulk (

    
    ) that restricts the rotation of the phenyl ring relative to the piperidine chair.[2] This increases the energy barrier for rotation, potentially locking the molecule into a bioactive conformation favored by NMDA receptor cation channels.[2]
    
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) at the ortho position blocks metabolic hydroxylation by Cytochrome P450 enzymes, a common clearance pathway for phenylpiperidines.

  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of the piperidine nitrogen (via inductive effects through the

    
    -framework), modulating its protonation state at physiological pH (7.4), which is critical for transport across the Blood-Brain Barrier (BBB).
    
Physicochemical Profile
PropertyValueImplication
Appearance White to off-white crystalline solidHigh purity salt form; hygroscopic.[2][3]
Solubility Water (>50 mg/mL), DMSO, MethanolSuitable for aqueous bioassays.[3]
LogP (Free Base) ~3.06Highly lipophilic; excellent CNS penetration.[3]
H-Bond Donors 1 (Amine NH)Critical for receptor anchoring.[3]
Rotatable Bonds 1 (C2-C1')Restricted by ortho-F steric clash.[3]

Part 2: Synthetic Pathways & Experimental Protocols

Strategic Route Selection

While Grignard addition to pyridine N-oxides is possible, it often yields regioisomeric mixtures (C2 vs. C4 addition).[2][3] The Suzuki-Miyaura Coupling followed by Catalytic Hydrogenation is the superior "Senior Scientist" approach, ensuring regiospecificity and scalability.[2]

Workflow Diagram (DOT)

Synthesis Reactant1 2-Bromopyridine Catalyst1 Pd(PPh3)4 / Na2CO3 DME/H2O, Reflux Reactant1->Catalyst1 Reactant2 2-Fluorophenylboronic acid Reactant2->Catalyst1 Intermed 2-(2-Fluorophenyl)pyridine Catalyst1->Intermed Suzuki Coupling (C-C Bond Formation) Catalyst2 H2 (50 psi) / PtO2 AcOH, HCl Intermed->Catalyst2 Product 2-(2-Fluorophenyl)piperidine HCl Catalyst2->Product Heterogeneous Hydrogenation (Pyridine Reduction)

Figure 1: High-fidelity synthetic route utilizing palladium-catalyzed cross-coupling followed by platinum-mediated reduction.

Detailed Experimental Protocol

Objective: Synthesis of 2-(2-Fluorophenyl)piperidine HCl from 2-bromopyridine.

Step 1: Synthesis of 2-(2-Fluorophenyl)pyridine (Intermediate)
  • Setup: In a 500 mL round-bottom flask, dissolve 2-bromopyridine (15.8 g, 100 mmol) and 2-fluorophenylboronic acid (15.4 g, 110 mmol) in 1,2-dimethoxyethane (DME, 200 mL).

  • Activation: Add an aqueous solution of Na₂CO₃ (2M, 100 mL). Degas the mixture with N₂ for 15 minutes to remove dissolved O₂ (prevents Pd oxidation).[3]

  • Catalysis: Add Pd(PPh₃)₄ (1.15 g, 1 mol%).[3] Heat to reflux (85°C) under N₂ atmosphere for 12 hours.[3]

  • Workup: Cool to RT. Partition between EtOAc and water.[2][3] Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the pyridine intermediate as a clear oil.[2][3]

Step 2: Hydrogenation to Piperidine Salt[2]
  • Reduction: Dissolve the intermediate (10 g) in glacial acetic acid (50 mL) containing concentrated HCl (5 mL).

  • Catalyst: Add PtO₂ (Adams' Catalyst) (500 mg, 5 wt%). Note: PtO₂ is preferred over Pd/C for pyridine reduction due to higher activity at lower pressures.[2]

  • Hydrogenation: Place in a Parr shaker at 50 psi H₂ for 24 hours at RT. Monitor by TLC (pyridine UV spot disappears).

  • Isolation: Filter catalyst through Celite. Concentrate the filtrate to a viscous oil.

  • Crystallization: Dissolve the residue in minimal hot isopropanol (IPA) and add diethyl ether until turbid. Cool to 4°C. Collect white crystals of 2-(2-Fluorophenyl)piperidine HCl .

Part 3: Pharmacological Profile & Mechanism[2]

Mechanism of Action: NMDA Antagonism

2-substituted piperidines act as non-competitive channel blockers of the N-methyl-D-aspartate (NMDA) receptor.[2] They bind to the phencyclidine (PCP) site located within the ion channel pore.[3][4]

  • Binding Kinetics: The protonated amine (at physiological pH) mimics the cation required to enter the channel.[2] Once inside, the hydrophobic 2-fluorophenyl moiety interacts with the hydrophobic pockets of the channel lining (transmembrane domains of GluN1/GluN2 subunits).[2]

  • Trapping Block: The drug enters the open channel and gets "trapped" when the channel closes (use-dependent blockade).[2] The ortho-fluorine steric bulk may slow the dissociation rate (

    
    ), potentially prolonging the therapeutic effect compared to unsubstituted analogs.[2]
    
Biological Pathway Diagram (DOT)[3]

Pharmacology Drug 2-(2-Fluorophenyl)piperidine (Cation) Receptor NMDA Receptor (Open State) Drug->Receptor Activity Dependent Entry BindingSite PCP Site (Channel Pore) Receptor->BindingSite Hydrophobic Interaction Effect Ca2+ Influx Blockade BindingSite->Effect Steric Occlusion Outcome Neuroprotection / Dissociative Anesthesia Effect->Outcome Signal Dampening

Figure 2: Pharmacodynamic cascade showing the channel-blocking mechanism at the NMDA receptor.

Part 4: Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, D₂O):

    • 
       7.20–7.50 (m, 4H, Ar-H): Characteristic aromatic splitting.[2] The ortho-F causes additional coupling (
      
      
      
      ) not seen in unsubstituted analogs.[3]
    • 
       4.55 (dd, 1H, C2-H): Deshielded benzylic proton, doublet of doublets due to coupling with C3 protons.[2]
      
    • 
       3.40–3.10 (m, 2H, C6-H): Protons adjacent to nitrogen.[2]
      
    • 
       1.60–2.20 (m, 6H, Piperidine ring CH₂).[3]
      
  • ¹⁹F NMR:

    • 
       -118.5 ppm (s): Distinct singlet (or multiplet if high res) relative to CFCl₃.[3]
      
Mass Spectrometry (LC-MS)
  • Method: ESI+ (Electrospray Ionization).[3]

  • Result:

    
     m/z.[3]
    
  • Fragmentation: Loss of the piperidine ring or tropylium ion formation may be observed at higher collision energies.[2][3]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[3] PubChem Compound Summary for CID 11660144, 2-(2-Fluorophenyl)piperidine. Retrieved from [Link][3]

  • Synthetic Methodology (Suzuki/Hydrogenation)

    • Kotha, S., et al. (2002).[3] Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Retrieved from [Link]

    • Note: Adapted from general 2-arylpiperidine synthesis protocols.
  • NMDA Receptor Pharmacology

    • Traynelis, S. F., et al. (2010).[3] Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews. Retrieved from [Link]

  • Commercial Availability & CAS Verification

Sources

Methodological & Application

Application Note: Radioligand Binding Profiling of 2-(2-Fluorophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the pharmacological characterization of 2-(2-Fluorophenyl)piperidine hydrochloride , a structural analog of known psychoactive piperidines. Given the pharmacophore's close structural homology to established Sigma-1 Receptor (S1R) ligands and NMDA receptor channel blockers , this guide prioritizes a Sigma-1 Receptor Competition Binding Assay .


R)
Molecule:  2-(2-Fluorophenyl)piperidine hydrochloride (2-2-F-PP)

Introduction & Pharmacological Context

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse pharmacological agents ranging from monoamine reuptake inhibitors (e.g., methylphenidate) to NMDA receptor antagonists (e.g., ifenprodil). 2-(2-Fluorophenyl)piperidine (2-2-F-PP) represents a specific positional isomer where the fluorine atom at the ortho position of the phenyl ring modulates lipophilicity, metabolic stability, and steric occupancy within the binding pocket.

While the 4-fluorophenyl isomer is a well-known intermediate for paroxetine (SSRI), the 2-fluorophenyl analog is frequently investigated for its affinity toward Sigma-1 receptors (


R)  and the PCP-binding site of the NMDA receptor . The 

R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM), implicated in neuroprotection, calcium signaling, and cancer progression.

This protocol details the validation of 2-2-F-PP affinity (


) using a competition binding assay against the highly selective radioligand $-Pentazocine .
Pharmacological Pathway & Mechanism

The following diagram illustrates the competitive mechanism and the downstream signaling implications of


R modulation.

Sigma1_Signaling Radioligand [3H](+)-Pentazocine (Hot Ligand) Receptor Sigma-1 Receptor (MAM Localized) Radioligand->Receptor High Affinity TestCompound 2-(2-Fluorophenyl)piperidine (Cold Competitor) TestCompound->Receptor Competitive Inhibition Complex_Hot Receptor-Radioligand Complex (Signal) Receptor->Complex_Hot Binding Equilibrium Complex_Cold Receptor-Test Complex (Silent) Receptor->Complex_Cold Displacement Downstream Ca2+ Mobilization BDNF Secretion Neuroprotection Complex_Hot->Downstream Agonist Effect (If applicable)

Caption: Competitive displacement mechanism at the Sigma-1 receptor interface. The assay measures the reduction in radioactive signal as the test compound displaces the radioligand.

Experimental Design & Logic

Assay Principle

This is a competition binding assay . A fixed concentration of the radioligand (


) is incubated with the receptor source (rat liver membranes or transfected CHO cells) in the presence of increasing concentrations of the non-radioactive ("cold") test compound (2-2-F-PP).
  • Logic: If 2-2-F-PP binds to the

    
    R, it will displace the radioligand. The concentration required to displace 50% of the specific binding (
    
    
    
    ) allows for the calculation of the inhibition constant (
    
    
    ).
Critical Reagents
ReagentSpecificationRole
Test Compound 2-(2-Fluorophenyl)piperidine HClDisplacing ligand. Dissolve in DMSO (10 mM stock).
Radioligand

Selective

R probe.[1] Specific Activity >30 Ci/mmol.
Masking Agent None requiredPentazocine is highly selective for

over

.
Non-Specific Control Haloperidol (10 µM)Defines Non-Specific Binding (NSB).
Buffer System 50 mM Tris-HCl, pH 8.0Optimal pH for Sigma receptor stability.
Filters Whatman GF/BPre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific filter binding.

Detailed Protocol

Phase 1: Membrane Preparation (Rat Liver)

Note: Rat liver is naturally enriched with


 receptors, making it a cost-effective and robust tissue source.
  • Homogenization: Thaw frozen rat liver (approx. 1g) in 10 volumes of ice-cold 0.32 M Sucrose . Homogenize using a Potter-Elvehjem homogenizer (10 strokes, 1000 rpm).

  • Debris Removal: Centrifuge at 1,000 x g for 10 min at 4°C. Discard the pellet (nuclei/debris).

  • Membrane Collection: Transfer supernatant to a fresh tube. Centrifuge at 31,000 x g for 20 min at 4°C.

  • Wash: Resuspend the pellet in 50 mM Tris-HCl (pH 8.0) and re-centrifuge at 31,000 x g. Repeat this wash step twice to remove endogenous ligands.

  • Storage: Resuspend final pellet in Tris-HCl buffer to a protein concentration of ~2–5 mg/mL. Aliquot and store at -80°C.

Phase 2: Binding Assay Workflow

Assay_Workflow cluster_0 Preparation cluster_1 Incubation (96-well plate) cluster_2 Termination Step1 Pre-soak GF/B Filters (0.5% PEI, 1 hr) Step3 Add 50 µL Radioligand (~2 nM Final) Step2 Prepare Serial Dilutions 2-2-F-PP (10^-5 to 10^-11 M) Step4 Add 50 µL Test Compound or Vehicle Step2->Step4 Step3->Step4 Step5 Add 100 µL Membrane (Start Reaction) Step4->Step5 Step6 Incubate 120 min @ 25°C Step5->Step6 Step7 Rapid Filtration (Brandel Harvester) Step6->Step7 Step8 Wash 3x Ice-cold Tris Buffer Step7->Step8 Step9 Liquid Scintillation Counting (LSC) Step8->Step9

Caption: Step-by-step execution of the radioligand competition assay.

Step-by-Step Procedure:

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding (TB): 50 µL Buffer + 50 µL Radioligand + 100 µL Membrane.

    • Non-Specific Binding (NSB): 50 µL Haloperidol (10 µM) + 50 µL Radioligand + 100 µL Membrane.

    • Test Wells: 50 µL 2-2-F-PP (varying concentrations) + 50 µL Radioligand + 100 µL Membrane.

  • Initiation: Add membranes last. Shake plate gently for 30 seconds.

  • Equilibrium: Incubate for 120 minutes at 25°C (Room Temp) in the dark.

    • Expert Insight: Sigma receptors are lipophilic; extended incubation ensures equilibrium, but avoid 37°C if protein degradation is a concern without protease inhibitors.

  • Termination: Harvest using a vacuum manifold (e.g., Brandel or PerkinElmer Harvester) onto PEI-soaked GF/B filters.

  • Wash: Wash filters 3x rapidly (<10s total) with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Counting: Transfer filters to vials, add scintillation cocktail (e.g., Ultima Gold), and count for 1 min/vial.

Data Analysis & Interpretation

Calculation of Specific Binding


  • Acceptance Criteria: Specific binding should be >70% of Total Binding. If <50%, optimize membrane concentration or wash steps.

Determination of and

Plot the specific binding (% of Control) against the log concentration of 2-2-F-PP. Use non-linear regression (4-parameter logistic equation) to find the


.

Calculate the affinity constant (


) using the Cheng-Prusoff Equation :


  • 
     : Concentration of radioligand used (e.g., 2 nM).[1]
    
  • 
     : Dissociation constant of 
    
    
    
    (typically ~3–5 nM in rat liver).
Reference Data for Validation

Compare your results against established ligands to validate assay performance.

CompoundTarget Affinity (

)
Selectivity Profile
Haloperidol ~1–3 nMHigh

/ High D2
(+)-Pentazocine ~3–10 nMHigh

/ Low

DTG ~20–30 nMMixed

/

2-(2-Fluorophenyl)piperidine TBD Expected range: 10–500 nM

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB):

    • Cause: Lipophilic nature of piperidines causing filter adsorption.

    • Solution: Ensure filters are soaked in 0.5% PEI for at least 1 hour. Add 0.1% BSA to the incubation buffer.

  • Low Signal-to-Noise Ratio:

    • Cause: Radioligand degradation or receptor inactivation.

    • Solution: Use fresh radioligand. Keep wash buffer ice-cold to prevent dissociation of the bound complex during filtration.

  • Steep Hill Slope (>1.2):

    • Cause: Positive cooperativity or non-specific aggregation.

    • Solution: Sonicate the compound dilutions to ensure solubility.

References

  • Gifford Bioscience. (2025). Radioligand Binding Assay: Methodologies and Applications. Retrieved from [Link]

  • Zampieri, D., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Intagliata, S., et al. (2023).[2] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands.[3] ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubChem. (2025).[4][5] Compound Summary: 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine.[4][5][6] Retrieved from [Link]

  • Celtarys Research. (2025). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 2-(2-Fluorophenyl)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The enantiomers of 2-(2-fluorophenyl)piperidine are crucial chiral building blocks in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their stereochemistry at the C2 position is often a determining factor for biological activity and target specificity. This document provides a comprehensive guide to the principal strategies for the stereoselective synthesis of (R)- and (S)-2-(2-fluorophenyl)piperidine. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and kinetic resolution. This guide is designed to equip researchers and drug development professionals with the knowledge to select and implement the most suitable synthetic route for their specific needs, ensuring high enantiopurity and chemical yield.

Introduction: The Significance of Chiral 2-(2-Fluorophenyl)piperidine

The 2-substituted piperidine framework is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[1] The introduction of a 2-fluorophenyl group at the 2-position of the piperidine ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding interactions, and alter the pKa of the piperidine nitrogen.

Crucially, the biological activity of these compounds is often enantiomer-dependent. Therefore, the ability to selectively synthesize either the (R)- or (S)-enantiomer of 2-(2-fluorophenyl)piperidine is of paramount importance for the development of safe and efficacious drugs. This application note will explore and compare the leading methodologies for achieving this stereochemical control.

Strategic Approaches to Stereoselective Synthesis

Several powerful strategies have been developed for the enantioselective synthesis of 2-arylpiperidines. The choice of method is often dictated by factors such as the desired scale of the synthesis, the availability of starting materials, and the required level of enantiopurity. The primary approaches that will be discussed are:

  • Asymmetric Catalysis: Direct, atom-economical methods that employ a chiral catalyst to induce enantioselectivity.

  • Chiral Auxiliary-Mediated Synthesis: A substrate-controlled approach where a chiral auxiliary is temporarily incorporated to direct the stereochemical outcome of a reaction.

  • Kinetic Resolution: The separation of a racemic mixture by selectively reacting one enantiomer at a faster rate than the other.

Below is a comparative overview of these strategies:

StrategyAdvantagesDisadvantagesTypical ee
Asymmetric Hydrogenation High atom economy, direct route from readily available pyridines, high enantioselectivity.Requires specialized catalysts and high-pressure equipment.>90%
Chiral Auxiliary-Mediated Synthesis Reliable and predictable stereochemical control, well-established procedures.Multi-step process, requires stoichiometric amounts of the chiral auxiliary.>98%
Kinetic Resolution Can be highly selective, useful for separating existing racemic mixtures.Maximum theoretical yield of 50% for the desired enantiomer, requires a suitable resolving agent.>99% (for the resolved enantiomer)

Asymmetric Hydrogenation of 2-(2-Fluorophenyl)pyridine Derivatives

Asymmetric hydrogenation of N-heteroarenes represents one of the most efficient and atom-economical methods for the synthesis of chiral saturated heterocycles.[2] The direct hydrogenation of 2-substituted pyridines is challenging due to the aromaticity of the pyridine ring and potential catalyst inhibition by the substrate and product.[3] A successful strategy to overcome these hurdles involves the activation of the pyridine as a pyridinium salt, which enhances its reactivity towards hydrogenation.[2][4]

Mechanistic Rationale

The iridium-catalyzed asymmetric hydrogenation of pyridinium salts is a well-established method. The reaction proceeds through the coordination of the iridium catalyst, bearing a chiral ligand, to the pyridinium salt. Hydrogen is then delivered to one face of the substrate, directed by the chiral environment of the ligand, leading to the formation of the enantioenriched piperidine. The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands such as MeO-BoQPhos have been shown to be highly effective in the asymmetric hydrogenation of 2-alkylpyridines, providing a strong precedent for their application to 2-arylpyridine substrates.[2]

G cluster_0 Asymmetric Hydrogenation Workflow Pyridine 2-(2-Fluorophenyl)pyridine Pyridinium N-Benzyl-2-(2-fluorophenyl)pyridinium Bromide Pyridine->Pyridinium Activation (e.g., Benzyl Bromide) Piperidine_N_Benzyl N-Benzyl-2-(2-fluorophenyl)piperidine Pyridinium->Piperidine_N_Benzyl Asymmetric Hydrogenation [Ir(COD)Cl]2 / Chiral Ligand, H2 Piperidine_HCl (R/S)-2-(2-Fluorophenyl)piperidine HCl Piperidine_N_Benzyl->Piperidine_HCl Debenzylation (e.g., α-Chloroethyl Chloroformate) Piperidine_Free (R/S)-2-(2-Fluorophenyl)piperidine Piperidine_HCl->Piperidine_Free Basification

Figure 1: Workflow for the asymmetric hydrogenation of 2-(2-fluorophenyl)pyridine.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from established procedures for the asymmetric hydrogenation of 2-substituted pyridines.[2]

Step 1: Synthesis of N-Benzyl-2-(2-fluorophenyl)pyridinium Bromide

  • To a solution of 2-(2-fluorophenyl)pyridine (1.0 eq) in acetonitrile (5 mL/mmol), add benzyl bromide (1.2 eq).

  • Stir the mixture at 60 °C for 12 hours.

  • Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to afford the pyridinium salt.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a vial with [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (R)-MeO-BoQPhos, 1.1 mol%).

  • Add degassed dichloromethane (2 mL) and stir for 30 minutes.

  • Add the N-benzyl-2-(2-fluorophenyl)pyridinium bromide (1.0 eq) and a co-catalyst such as iodine (2.5 mol%).

  • Transfer the vial to a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times, and then pressurize to 50 atm of H₂.[1]

  • Stir the reaction mixture at 60 °C for 24 hours.[1]

  • After cooling to room temperature, carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

Step 3: Debenzylation and Purification

  • Dissolve the crude product from Step 2 in methanol.

  • Add α-chloroethyl chloroformate (1.5 eq) and diisopropylethylamine (0.2 eq) and reflux the mixture.

  • After completion of the reaction (monitored by TLC or LC-MS), concentrate the mixture.

  • The resulting hydrochloride salt can be further purified by recrystallization to enhance enantiomeric purity.

  • Basify with a suitable base (e.g., saturated aqueous NaHCO₃) and extract with an organic solvent (e.g., ethyl acetate) to obtain the free piperidine.

Expected Outcome: This procedure is expected to yield the desired enantiomer of 2-(2-fluorophenyl)piperidine with high enantiomeric excess (>90% ee) and good chemical yield.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary provides a robust and often highly stereoselective method for the synthesis of chiral piperidines. This approach involves the covalent attachment of a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent ring-forming or functionalization reaction.

Mechanistic Rationale

A well-established method involves the cyclodehydration of an achiral or racemic aryl-δ-oxoacid with a chiral amino alcohol, such as (R)-phenylglycinol, to form a chiral non-racemic bicyclic lactam.[5][6] The stereochemistry of the newly formed chiral center is controlled by the stereochemistry of the chiral auxiliary. Subsequent reduction of the lactam and hydrogenolysis of the auxiliary furnishes the enantioenriched 2-arylpiperidine.

G cluster_1 Chiral Auxiliary-Mediated Synthesis Workflow Oxoacid 5-(2-Fluorophenyl)-5-oxopentanoic acid Lactam Chiral Bicyclic Lactam Oxoacid->Lactam Cyclodehydration Auxiliary (R)-Phenylglycinol Auxiliary->Lactam Piperidine_Aux Piperidine with Auxiliary Lactam->Piperidine_Aux Reduction Piperidine (S)-2-(2-Fluorophenyl)piperidine Piperidine_Aux->Piperidine Auxiliary Removal (Hydrogenolysis)

Figure 2: Workflow for the chiral auxiliary-mediated synthesis of 2-(2-fluorophenyl)piperidine.

Experimental Protocol: Synthesis via a Chiral Bicyclic Lactam

This protocol is based on the work of Amat, Bosch, and coworkers.[5][6]

Step 1: Synthesis of the Chiral Bicyclic Lactam

  • A solution of 5-(2-fluorophenyl)-5-oxopentanoic acid (1.0 eq) and (R)-phenylglycinol (1.0 eq) in toluene is heated at reflux with azeotropic removal of water (Dean-Stark trap) for 12 hours.

  • After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral bicyclic lactam.

Step 2: Reduction of the Lactam

  • To a solution of the chiral bicyclic lactam (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (LAH) (2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate to give the crude piperidine with the auxiliary attached.

Step 3: Removal of the Chiral Auxiliary

  • Dissolve the product from Step 2 in methanol and add Pearlman's catalyst (Pd(OH)₂/C, 10 mol%).

  • Hydrogenate the mixture at 50 psi of H₂ for 24 hours.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the enantiopure 2-(2-fluorophenyl)piperidine.

Expected Outcome: This method typically provides high diastereoselectivity in the lactam formation step, leading to the final product with excellent enantiomeric excess (>98% ee).

Kinetic Resolution of Racemic 2-(2-Fluorophenyl)piperidine

Kinetic resolution is a powerful technique for separating the enantiomers of a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst.

Mechanistic Rationale

A notable method for the kinetic resolution of 2-arylpiperidines involves the use of a chiral base system, such as n-butyllithium and (-)-sparteine. This chiral base selectively deprotonates one enantiomer of the N-Boc protected racemic piperidine at a faster rate. The resulting lithiated species can then be quenched with an electrophile (or protonated) to give the enantioenriched unreacted starting material and the product derived from the faster-reacting enantiomer.

G cluster_2 Kinetic Resolution Workflow Racemate rac-N-Boc-2-(2-Fluorophenyl)piperidine Enantiomer_S (S)-N-Boc-2-(2-Fluorophenyl)piperidine (Unreacted) Racemate->Enantiomer_S Slow reaction Enantiomer_R_Li Lithiated (R)-Enantiomer Racemate->Enantiomer_R_Li Fast deprotonation ChiralBase n-BuLi / (-)-Sparteine ChiralBase->Enantiomer_R_Li Product_R Product from (R)-Enantiomer Enantiomer_R_Li->Product_R Quench with Electrophile

Figure 3: Workflow for the kinetic resolution of N-Boc-2-(2-fluorophenyl)piperidine.

Experimental Protocol: Kinetic Resolution with a Chiral Base

This protocol is based on the kinetic resolution of 2-arylpiperidines.

Step 1: N-Boc Protection of Racemic 2-(2-Fluorophenyl)piperidine

  • To a solution of racemic 2-(2-fluorophenyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to give the N-Boc protected piperidine.

Step 2: Kinetic Resolution

  • To a solution of (-)-sparteine (0.55 eq) in anhydrous diethyl ether at -78 °C, add n-butyllithium (0.5 eq) and stir for 30 minutes.

  • Add a solution of rac-N-Boc-2-(2-fluorophenyl)piperidine (1.0 eq) in diethyl ether and stir at -78 °C for 5 hours.

  • Quench the reaction with a suitable electrophile (e.g., D₂O to introduce deuterium, or an alkyl halide).

  • Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

  • Separate the unreacted enantioenriched starting material from the product by column chromatography.

Expected Outcome: This method can provide the unreacted enantiomer with high enantiomeric excess. The selectivity factor (s) will determine the efficiency of the resolution.

Conclusion

The stereoselective synthesis of 2-(2-fluorophenyl)piperidine enantiomers is a critical task in drug discovery and development. This application note has detailed three robust and effective strategies: asymmetric hydrogenation, chiral auxiliary-mediated synthesis, and kinetic resolution. Each method offers distinct advantages and is suited to different synthetic challenges. Asymmetric hydrogenation provides a direct and atom-economical route, while chiral auxiliary-mediated synthesis offers reliable and high levels of stereocontrol. Kinetic resolution is an excellent option for the separation of pre-existing racemic mixtures. The choice of the optimal synthetic route will depend on the specific requirements of the research program, including scale, cost, and the desired enantiopurity.

References

  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526-527. [Link]

  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. PubMed. [Link]

  • Qu, B., et al. (2014). Iridium-catalyzed asymmetric hydrogenation of N-alkyl-2-alkylpyridinium salts provided 2-aryl-substituted piperidines with high levels of enantioselectivity.
  • Ye, Z.-S., Chen, M.-W., Chen, Q.-A., Shi, L., Duan, Y., & Zhou, Y.-G. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
  • Amat, M., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine.
  • O'Brien, P. (2002). Asymmetric routes to substituted piperidines.
  • Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic letters, 13(17), 4546–4549.
  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of asymmetric synthesis. Elsevier.
  • Charette, A. B. (Ed.). (2012).
  • Stead, D., et al. (2014). Synthesis and Kinetic Resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(68), 9910-9913. [Link]

  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture).
  • Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
  • Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Angewandte Chemie International Edition, 55(42), 13079-13083. [Link]

  • Zhou, Y.-G. (2011). Asymmetric hydrogenation of heteroaromatic compounds. Accounts of Chemical Research, 44(8), 634-645.
  • Glorius, F. (2007).
  • Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical reviews, 103(8), 3029-3070.
  • Evans, D. A. (1988). Stereoselective organic reactions: catalysts for carbonyl addition processes. Science, 240(4851), 420-426.
  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).
  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • Watson, P. S., Jiang, B., & Scott, B. (2000). Asymmetric synthesis of piperidines from chiral N-acyliminium ions. Organic Letters, 2(23), 3679-3681.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
  • Zhou, Y. G. (2012). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. Angewandte Chemie International Edition, 51(40), 10181-10184. [Link]

  • O'Donnell, M. J. (2004). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with chiral catalysts. Accounts of chemical research, 37(8), 506-517.
  • Ager, D. J. (Ed.). (2008). Handbook of chiral chemicals. CRC press.
  • Trost, B. M. (1995). Atom economy—a challenge for organic synthesis. Angewandte Chemie International Edition in English, 34(3), 259-281.
  • Mashima, K., et al. (2014). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. Angewandte Chemie International Edition, 53(32), 8510-8514. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-Fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Fluorophenyl)piperidine hydrochloride. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this critical pharmaceutical intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides and answers to frequently encountered challenges.

Overview of the Primary Synthetic Pathway

The synthesis of 2-(2-Fluorophenyl)piperidine hydrochloride is typically achieved through a multi-step process. While several routes exist, a common and robust strategy involves the formation of a key intermediate via reductive amination or a related cyclization, followed by purification as the hydrochloride salt. Understanding the critical control points in this pathway is paramount for achieving high yields.

G cluster_0 Phase 1: C-C Bond Formation & Cyclization cluster_1 Phase 2: Deprotection & Salt Formation cluster_2 Phase 3: Purification A 2-Fluorobenzaldehyde + Glutaraldehyde + Primary Amine (e.g., Benzylamine) B One-Pot Reductive Amination/ Cyclization A->B [H] C N-Protected 2-(2-Fluorophenyl)piperidine B->C D Deprotection (e.g., Hydrogenolysis) C->D H2, Pd/C E 2-(2-Fluorophenyl)piperidine (Free Base) D->E F HCl Addition E->F G 2-(2-Fluorophenyl)piperidine Hydrochloride (Crude) F->G H Recrystallization G->H Solvent System I High-Purity Final Product H->I

Caption: A common synthetic workflow for 2-(2-Fluorophenyl)piperidine HCl.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, presented in a question-and-answer format.

Part 1: Reductive Amination and Cyclization

Question: My reductive amination reaction is sluggish or stalls completely, resulting in a low yield of the N-protected piperidine intermediate. What are the likely causes?

This is a frequent issue in multi-component reactions. The problem often lies in the formation of the initial imine/enamine intermediates or the efficacy of the reducing agent.

Causality: Reductive amination involves the initial condensation of an amine with carbonyl groups to form imines, which are then reduced.[1] The reaction equilibrium for imine formation can be unfavorable, and the chosen reducing agent might not be suitable for the specific substrate or pH conditions.

Troubleshooting Table:

Problem Potential Cause Recommended Solution & Scientific Rationale
Low Conversion Inefficient Imine Formation: Water, a byproduct of imine formation, can hydrolyze the imine back to the starting materials.[2]1. Use a Dean-Stark Apparatus: Azeotropically remove water to drive the equilibrium towards the imine product. 2. Add a Dehydrating Agent: Incorporate anhydrous MgSO₄ or molecular sieves into the reaction mixture.
Incorrect pH: The reaction is pH-sensitive. At low pH, the amine is protonated and non-nucleophilic; at high pH, carbonyl activation is minimal.[3]1. Buffer the Reaction: Maintain a pH of ~4-6 using a mild acid catalyst like acetic acid. This protonates the carbonyl, making it more electrophilic, without fully protonating the amine.
Reaction Stalls Reducing Agent Incompatibility: Sodium borohydride (NaBH₄) can be too slow or may react with the solvent or acid catalyst. Sodium triacetoxyborohydride (STAB) is often more effective as it is milder and tolerant of slightly acidic conditions.1. Switch to STAB: Use NaBH(OAc)₃ as the reducing agent. It is particularly effective for reductive aminations as it reduces imines much faster than ketones or aldehydes, minimizing side reactions.
Side Product Formation Over-reduction or Polymerization: A highly reactive reducing agent or uncontrolled temperature can lead to unwanted side reactions.1. Control Temperature: Maintain the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. 2. Staged Addition: Add the reducing agent portion-wise to control the reaction rate and exotherm.
Part 2: Deprotection Step (e.g., Hydrogenolysis of a Benzyl Group)

Question: The hydrogenolysis of my N-benzyl protected intermediate is incomplete, or I am observing side products. How can I improve this step?

Catalytic transfer hydrogenation or direct hydrogenation are standard methods for debenzylation.[4] However, catalyst activity and reaction conditions are critical for success.

Causality: Incomplete reactions are often due to catalyst poisoning or insufficient hydrogen availability. Side reactions, such as reduction of the fluorophenyl ring, can occur under harsh conditions.

Troubleshooting Table:

Problem Potential Cause Recommended Solution & Scientific Rationale
Incomplete Deprotection Catalyst Poisoning: Trace impurities from previous steps (e.g., sulfur compounds, residual base/acid) can deactivate the Palladium (Pd) catalyst.1. Purify the Intermediate: Ensure the N-protected piperidine is thoroughly purified before this step. A simple filtration through a plug of silica gel can be effective. 2. Increase Catalyst Loading: Empirically increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
Insufficient Hydrogen Pressure: For direct hydrogenation, low H₂ pressure may not provide a sufficient driving force for the reaction.1. Increase H₂ Pressure: If equipment allows, increase the pressure (e.g., from 1 atm to 50 psi). 2. Use a Transfer Hydrogenation Source: Switch to a source like ammonium formate or cyclohexene with Pd/C, which can be more efficient at atmospheric pressure.[5]
Defluorination Side Product Harsh Reaction Conditions: High temperatures, prolonged reaction times, or a highly active catalyst can lead to the reduction of the C-F bond.1. Optimize Temperature and Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid excessive heating. 2. Use a Milder Catalyst: Consider using a less active catalyst, such as 10% Pd(OH)₂/C (Pearlman's catalyst), which is often effective for debenzylation with a lower risk of arene reduction.
Part 3: Salt Formation and Purification

Question: I am experiencing low recovery during the hydrochloride salt formation and recrystallization. The final product is also off-color or has a wide melting point range. What's wrong?

The final isolation step is crucial for both yield and purity. Issues here often stem from solvent choice, stoichiometry, and the presence of persistent impurities.

Causality: The hydrochloride salt's solubility is highly dependent on the solvent system. Improper stoichiometry of HCl can lead to an impure mixture of the salt and free base. Co-precipitation of impurities will affect color and melting point.

Troubleshooting Table:

Problem Potential Cause Recommended Solution & Scientific Rationale
Low Yield on Crystallization Sub-optimal Solvent System: The chosen solvent may be too good, keeping the salt in solution, or too poor, causing it to "crash out" as an amorphous solid, trapping impurities.1. Screen Solvents: Experiment with different solvent/anti-solvent systems. Common choices include isopropanol (IPA)/diethyl ether, ethanol/ethyl acetate, or acetone.[6] The goal is to find a system where the salt is soluble at high temperatures but sparingly soluble at low temperatures.
Incorrect Stoichiometry: An excess of HCl can sometimes increase the solubility of the product or lead to the formation of a dihydrochloride salt. Insufficient HCl will leave free base in solution.1. Titrate or Use Stoichiometric HCl: Dissolve the free base in a suitable solvent and add a calculated, stoichiometric amount (1.0-1.05 equivalents) of HCl solution (e.g., HCl in IPA or dioxane).
Product Impurity (Color/Melting Point) Trapped Impurities: Rapid crystallization can trap colored impurities or byproducts within the crystal lattice.1. Activated Carbon Treatment: Before crystallization, treat the solution of the free base with activated carbon to adsorb colored impurities. 2. Slow Cooling: Allow the crystallization mixture to cool slowly to room temperature, then to 0-5 °C, to promote the formation of larger, purer crystals.[6]
Residual Solvents: Inadequate drying can leave residual solvents, depressing the melting point.[7]1. Dry Under Vacuum: Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the starting 2-fluorobenzaldehyde? A: Extremely critical. Impurities in the aldehyde, particularly acidic or oxidizing species, can interfere with the sensitive reductive amination step. It is recommended to use freshly distilled or high-purity (≥98%) aldehyde for best results.

Q2: Can I monitor the progress of the reductive amination without LC-MS? A: Yes, Thin Layer Chromatography (TLC) is a very effective tool. Use a suitable solvent system (e.g., 7:3 Hexanes:Ethyl Acetate) and visualize with a UV lamp and a potassium permanganate stain. The disappearance of the aldehyde and the appearance of a new, less polar spot (the N-protected piperidine) indicates reaction progress.

Q3: Is it possible to perform this synthesis as a one-pot reaction from start to finish? A: While combining the reductive amination and deprotection steps is sometimes feasible, it is generally not recommended for achieving high purity. Isolating and purifying the N-protected intermediate is a crucial step to remove reagents and byproducts that could interfere with (and poison) the hydrogenation catalyst, ultimately leading to a higher overall yield and a cleaner final product.

Q4: What are the key considerations for scaling up this synthesis? A: The primary considerations for scale-up are:

  • Heat Management: The reductive amination and HCl salt formation can be exothermic. Ensure adequate cooling and controlled addition of reagents.

  • Mixing: Efficient agitation is critical, especially during the hydrogenation step, to ensure good contact between the substrate, catalyst, and hydrogen source.

  • Filtration: Filtration of the catalyst (Pd/C) can be hazardous on a large scale due to its pyrophoric nature. Ensure the catalyst is never allowed to dry in the air and is handled under a nitrogen blanket or as a wet cake.

Optimized High-Yield Experimental Protocol

This protocol describes a robust, two-stage process for the synthesis of 2-(2-Fluorophenyl)piperidine hydrochloride.

Part A: Synthesis of N-Benzyl-2-(2-fluorophenyl)piperidine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a nitrogen inlet, add 2-fluorobenzaldehyde (1.0 eq), benzylamine (1.0 eq), and toluene (5 mL per mmol of aldehyde).

  • Imine Formation: Add glacial acetic acid (0.1 eq). Heat the mixture to reflux using a Dean-Stark trap to azeotropically remove water. Monitor by TLC until the aldehyde is consumed (approx. 2-4 hours).

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Part B: Deprotection and Salt Formation

  • Hydrogenolysis: Dissolve the N-benzyl-2-(2-fluorophenyl)piperidine (1.0 eq) in methanol or ethanol. Add 10% Palladium on Carbon (5-10 wt%).

  • Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or H₂ generator) with vigorous stirring. Monitor by TLC until the starting material is consumed (approx. 8-24 hours).

  • Isolation of Free Base: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric; do not allow it to dry. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the free base as an oil.

  • Salt Formation: Dissolve the crude free base in isopropanol (IPA). Add a 2M solution of HCl in diethyl ether or IPA (1.05 eq) dropwise with stirring.

  • Crystallization: The hydrochloride salt will precipitate. Cool the mixture to 0 °C for 1 hour to maximize precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum at 45 °C to yield 2-(2-Fluorophenyl)piperidine hydrochloride as a white solid.[6][8]

Troubleshooting Decision Workflow

If an experiment yields a poor result, use the following workflow to diagnose the potential issue.

G A Low Overall Yield B Analyze reaction mixture from Step 1 (Cyclization) A->B C Mainly starting materials present? B->C Yes F Analyze crude product from Step 2 (Deprotection) B->F No, intermediate formed D Check imine formation conditions (pH, water removal) C->D Yes E Check reducing agent (activity, type) C->E No G Starting material present? F->G Yes I Significant mass loss during purification? F->I No, deprotection complete H Check catalyst activity and H2 source G->H J Optimize crystallization solvent and conditions I->J Yes K High Purity Product I->K No

Caption: A decision tree for troubleshooting low-yield synthesis.

References

  • Organic & Biomolecular Chemistry (RSC Publishing). Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Available at: [Link]

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • National Institutes of Health (NIH). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC. Available at: [Link]

  • Google Patents. Piperidine derivatives, their preparation, and their use as medicaments - European Patent Office.
  • University of Evansville. The Grignard Reaction. Available at: [Link]

  • AIR Unimi. FULL PAPER Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. Available at: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Available at: [Link]

  • YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3. Available at: [Link]

  • Defense Technical Information Center (DTIC). Piperidine Synthesis. Available at: [Link]

  • Advanced Journal of Chemistry. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

  • Google Patents. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives.
  • ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Google Patents. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • National Institutes of Health (NIH). Mechanochemical Synthesis of Fluorinated Imines - PMC. Available at: [Link]

  • Google Patents. WO2001025202A1 - Process for the preparation of paroxetine intermediate.
  • Chemistry Stack Exchange. 1-bromo-2-fluorobenzene reaction with magnesium and furan. Available at: [Link]

  • ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]

  • Google Patents. US6258955B1 - Process for preparing 2-piperidineethanol compounds.
  • ACS Publications. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au. Available at: [Link]

  • Phys.org. New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]

  • ChemRxiv. Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst. Available at: [Link]

  • Master Organic Chemistry. Imines - Properties, Formation, Reactions, and Mechanisms. Available at: [Link]

  • Organic Chemistry Portal. Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Available at: [Link]

  • USP-NF. Paroxetine Hydrochloride. Available at: [Link]

  • National Institutes of Health (NIH). Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline - PMC. Available at: [Link]

  • Chemistry LibreTexts. Reaction with Primary Amines to form Imines. Available at: [Link]

  • Wikipedia. Grignard reagent. Available at: [Link]

Sources

Technical Support Center: Purification of 2-(2-Fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Fluorophenyl)piperidine Hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common purification challenges through a series of frequently asked questions, providing not just protocols but the underlying chemical principles to empower you to troubleshoot effectively.

Introduction: Understanding the Molecule

2-(2-Fluorophenyl)piperidine hydrochloride is a substituted piperidine, a structural motif prevalent in many pharmaceuticals.[1] Its purification is often non-trivial due to a combination of factors: the basicity of the piperidine nitrogen, the influence of the fluorophenyl group on solubility and crystal packing, and the properties inherent to its hydrochloride salt form. This guide will walk you through these challenges, from identifying common impurities to mastering the final crystallization.

The presence of the fluorine atom can significantly alter the physicochemical properties of the molecule, including its pKa and conformational preferences, which in turn affects purification strategies.[2][3][4] For instance, fluorinated piperidines can exhibit a preference for an axial conformation due to stabilizing C-F···N+ interactions, a factor that can influence crystal lattice formation.[2][3][4][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely impurities I need to remove after synthesizing 2-(2-Fluorophenyl)piperidine Hydrochloride?

Answer:

Understanding the potential impurities is the first step in designing a robust purification strategy. The impurities present will be highly dependent on your synthetic route. Common piperidine syntheses involve reductive amination or the reduction of corresponding pyridine precursors.[1][6]

Common impurity classes include:

  • Unreacted Starting Materials: Such as 2-fluorobenzaldehyde, glutaraldehyde, or the corresponding fluoropyridine.

  • Reaction Intermediates: Incomplete cyclization or reduction can lead to various partially reacted species. For example, imines from reductive amination pathways.

  • Over-alkylation or Side-Reaction Products: If N-alkylation is part of your synthesis, di-alkylation or reaction at other sites can occur.

  • Positional Isomers: Depending on the synthesis, isomers such as 3-(2-Fluorophenyl)piperidine or 4-(2-Fluorophenyl)piperidine could be present in small amounts.

  • Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., Toluene, THF, Methanol) and reagents (e.g., triethylamine) are common.

A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LCMS) is crucial to identify the number and polarity of the impurities you are dealing with.[7]

Q2: My crude product is an oil or a sticky solid after HCl salt formation. How can I get it to crystallize?

Answer:

This is a very common issue, often referred to as "oiling out." It happens when the compound separates from the solution as a liquid phase rather than a crystalline solid. This can be caused by the presence of impurities, residual solvent, or using an inappropriate solvent system for crystallization.

Here is a systematic approach to troubleshoot this problem:

  • Ensure Anhydrous Conditions: The presence of water can significantly hinder the crystallization of hydrochloride salts.[8] Ensure your starting free base is dry and use an anhydrous source of HCl, such as a solution of HCl in isopropanol, diethyl ether, or dioxane.

  • Solvent Selection is Key: The goal is to find a solvent or solvent system where the hydrochloride salt is soluble when hot but sparingly soluble when cold. Amine hydrochlorides are often too soluble in highly polar solvents like methanol or ethanol for effective recrystallization.[7]

  • Perform a Solvent Screen: Use a small amount of your crude material to test various solvents. Good starting points for amine hydrochloride salts are isopropanol (IPA), acetonitrile, ethyl acetate, or mixtures thereof.[7][9] Often, a mixture of a solubilizing solvent (like IPA or ethanol) and an anti-solvent (like diethyl ether, hexane, or ethyl acetate) is effective.[7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} caption [label="Decision workflow for troubleshooting crystallization.", fontname="Arial", fontsize=10];

Experimental Protocol: Recrystallization from Isopropanol/Diethyl Ether

  • Dissolution: Dissolve the crude 2-(2-Fluorophenyl)piperidine hydrochloride in a minimal amount of hot isopropanol (IPA). Aim for a concentration where the solid just fully dissolves near the boiling point of the solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling often leads to smaller, less pure crystals.[10]

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface. If you have a pure crystal from a previous batch, add a tiny "seed crystal."

  • Anti-Solvent Addition: If crystallization is still slow or incomplete, slowly add diethyl ether (an anti-solvent) dropwise to the cooled IPA solution until you observe persistent cloudiness.

  • Maturation: Allow the flask to stand at room temperature for several hours, and then cool it further in an ice bath or refrigerator to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold diethyl ether to remove residual soluble impurities, and dry them under vacuum.[11]

Solvent System ComponentRoleRationale
Isopropanol (IPA) Primary SolventModerately polar; dissolves the salt when hot.[7]
Diethyl Ether Anti-SolventNon-polar; reduces the solubility of the salt, inducing precipitation.[7]
Ethyl Acetate AlternativeCan be used as a primary solvent or an anti-solvent depending on purity.[9]
Acetone Washing SolventCan be useful for washing the filtered crystals to remove certain impurities.[7]
Q3: My HPLC analysis shows a persistent, closely-eluting impurity. How can I improve the separation?

Answer:

A closely-eluting impurity suggests a compound with very similar polarity and structure to your target molecule, such as a positional isomer or a related piperidine derivative. Standard recrystallization may not be sufficient to remove it.

Strategy 1: pH-Based Extraction (Acid/Base Wash)

Before forming the salt, you can exploit the basicity of the piperidine nitrogen.

  • Dissolve the crude free base in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities may remain in the organic layer.

  • Separate the aqueous layer, basify it with a base like NaOH to a pH >10, and then extract your purified free base back into an organic solvent.[12][13]

  • Wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent. This purified free base can then be taken forward for crystallization as the hydrochloride salt.

Strategy 2: Preparative Chromatography

If extraction fails, preparative HPLC or flash column chromatography on the free base is the most effective method.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Adding a small amount (0.5-1%) of a basic modifier like triethylamine to the mobile phase can prevent the amine from "streaking" on the acidic silica gel, leading to much better peak shape and separation.

Strategy 3: HPLC Method Optimization

For analytical confirmation of purity, optimizing your HPLC method is key.

  • Column: A standard C18 column is a good starting point.[14][15]

  • Mobile Phase: A typical mobile phase for compounds like this is a mixture of acetonitrile and a phosphate buffer at a low pH (e.g., pH 2-3).[14] The acidic buffer ensures the piperidine nitrogen is protonated, leading to consistent retention times and sharp peaks.

  • Detection: UV detection is suitable, typically in the range of 215-240 nm.[11][14]

dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

References

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Recovery of amines from by-product chloride salts. (1987). Google Patents.
  • Piperidines ESI-revised3. (n.d.). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (n.d.). Química Nova. Retrieved February 3, 2026, from [Link]

  • Process for the preparation of paroxetine substantially free of alkoxy impurities. (2005). Google Patents.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (1969). Google Patents.
  • Process for the preparation of paroxetine intermediate. (2001). Google Patents.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007). Google Patents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). PubMed. Retrieved February 3, 2026, from [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. (n.d.). Der Pharma Chemica. Retrieved February 3, 2026, from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Can i still crystallize salts even when there is impurities in the solution? (2021). Reddit. Retrieved February 3, 2026, from [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2009). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Paroxetine Hydrochloride. (n.d.). USP-NF. Retrieved February 3, 2026, from [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. Retrieved February 3, 2026, from [Link]

Sources

Navigating the Labyrinth of Impurity Resolution in 2-(2-Fluorophenyl)piperidine Hydrochloride Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-(2-Fluorophenyl)piperidine hydrochloride. As a key intermediate in the development of various pharmaceuticals, particularly those targeting neurological disorders, ensuring its purity is paramount. This guide, structured in a flexible question-and-answer format, is designed to provide you, our fellow scientists, with in-depth, field-proven insights to anticipate, identify, and resolve common impurities encountered during its synthesis.

Troubleshooting Guide: From Unexpected Peaks to Out-of-Specification Results

This section addresses specific, practical issues you may encounter in the lab. We delve into the causality behind these challenges and offer structured approaches to their resolution.

Q1: I'm observing a significant peak in my HPLC analysis with a relative retention time (RRT) of approximately 0.8, just before my main product peak. What could this be?

This is a classic sign of incomplete hydrogenation. The peak eluting just before your fully saturated piperidine product is highly likely to be one or more isomers of 2-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine .

Causality: The catalytic hydrogenation of the 2-(2-fluorophenyl)pyridine starting material is a stepwise reduction. Several factors can lead to the stalling of this reaction at the tetrahydropyridine intermediate stage:

  • Catalyst Deactivation: The pyridine nitrogen can act as a poison to many hydrogenation catalysts (e.g., Palladium on Carbon - Pd/C).[1] This is often exacerbated by impurities in the starting material or solvent.

  • Insufficient Hydrogen Pressure or Reaction Time: The final reduction from the tetrahydropyridine to the piperidine can be the rate-limiting step and may require more forcing conditions.

  • Inadequate Catalyst Loading: Too low a concentration of the catalyst will result in a sluggish reaction and the accumulation of intermediates.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an early-eluting impurity.

Experimental Protocol: Optimizing the Hydrogenation Step

  • Reaction Setup: In a high-pressure reactor, dissolve 2-(2-fluorophenyl)pyridine (1 equivalent) in a suitable solvent such as methanol or acetic acid.

  • Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C, 5-10 mol%).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (start with 5 bar and increase incrementally in subsequent experiments if needed).

  • Temperature and Time: Stir the reaction at a controlled temperature (e.g., 40-60°C) for a predetermined time (e.g., 6-24 hours).

  • Monitoring: Take aliquots at regular intervals, filter through celite to remove the catalyst, and analyze by HPLC to monitor the disappearance of the starting material and the tetrahydropyridine intermediate.

  • Work-up: Once the reaction is complete, cool to room temperature, carefully vent the hydrogen, and filter the catalyst. The filtrate can then be processed to isolate the hydrochloride salt.

Q2: My final product has a faint yellowish tint and my mass spectrometry data shows a peak at M-20. What is the likely cause?

The presence of a peak at M-20 (loss of HF) strongly suggests a defluorination impurity , likely 2-phenylpiperidine . This occurs when the catalytic hydrogenation is too aggressive, leading to the cleavage of the carbon-fluorine bond.

Causality: While C-F bonds are generally strong, they can be susceptible to hydrogenolysis under certain catalytic conditions, especially with palladium-based catalysts at elevated temperatures and pressures.

Mitigation Strategies:

StrategyRationaleRecommended Action
Lower Reaction Temperature Reduces the energy available for C-F bond cleavage.Decrease the temperature in 5-10°C increments.
Reduce Hydrogen Pressure Lowers the concentration of active hydrogen species on the catalyst surface.Reduce pressure in 1-2 bar increments.
Change Catalyst Different metals have varying selectivities. Rhodium or Platinum catalysts can sometimes be less prone to dehalogenation than Palladium.Screen catalysts such as Rh/C or PtO₂.[2][3]
Shorter Reaction Time Minimize exposure of the product to the harsh reaction conditions once it is formed.Tightly monitor the reaction and stop it as soon as the starting material is consumed.
Q3: I am seeing a cluster of small, closely eluting peaks around my main product in the HPLC chromatogram. Are these isomers?

Yes, it is highly probable that you are observing regioisomers or diastereomers .

  • Regioisomers: If your synthesis starts from a substituted pyridine, you could have minor amounts of isomers such as 3-(2-Fluorophenyl)piperidine or 4-(2-Fluorophenyl)piperidine if the starting material was not pure.

  • Diastereomers: If there are other chiral centers in your molecule, the hydrogenation of the pyridine ring will create a new stereocenter at the 2-position, potentially leading to diastereomers. For 2-(2-Fluorophenyl)piperidine itself, this is not an issue unless a chiral catalyst is used, which would lead to enantiomers.

Resolution and Control:

  • Starting Material Purity: The most effective way to avoid regioisomeric impurities is to ensure the high purity of the 2-(2-fluorophenyl)pyridine starting material.

  • Chromatographic Purification: These closely related isomers are often difficult to separate by simple recrystallization. Preparative HPLC or column chromatography on silica gel may be necessary.

  • Recrystallization: For diastereomers, careful selection of a recrystallization solvent can sometimes enrich one isomer over the other.

Experimental Protocol: Recrystallization for Purity Enhancement

  • Solvent Screening: Dissolve a small amount of the crude 2-(2-Fluorophenyl)piperidine hydrochloride in various solvents (e.g., isopropanol, ethanol, acetone, acetonitrile, or mixtures with water) at elevated temperatures to find a system where the product is soluble when hot but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the bulk of the crude material in the chosen solvent system at its boiling point.

  • Cooling and Crystallization: Slowly cool the solution to allow for the formation of well-defined crystals. A very slow cooling rate is crucial for effective purification. Seeding with a pure crystal can be beneficial.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

  • Purity Check: Analyze the purified material by HPLC to determine the level of isomeric and other impurities.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis and analysis of 2-(2-Fluorophenyl)piperidine hydrochloride.

What are the most critical process parameters to control during the synthesis to minimize overall impurity formation?

The catalytic hydrogenation step is the most critical. The key parameters to control are:

  • Catalyst Selection and Loading: The choice of catalyst (e.g., Pd/C, PtO₂, Rh/C) and its concentration directly impact the reaction rate and selectivity.

  • Hydrogen Pressure: This needs to be high enough to drive the reaction to completion but not so high as to promote side reactions like defluorination.

  • Temperature: Temperature control is a delicate balance. Higher temperatures increase the reaction rate but can also increase the formation of degradation products and defluorination impurities.

  • Solvent: The choice of solvent (e.g., methanol, ethanol, acetic acid) can influence catalyst activity and the solubility of intermediates.

Caption: Critical parameters influencing the impurity profile.

What analytical techniques are best suited for impurity profiling of 2-(2-Fluorophenyl)piperidine hydrochloride?

A combination of techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse for quantifying the purity of the main component and detecting impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities. The mass-to-charge ratio provides the molecular weight of the impurity, which is a critical piece of information for structure elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and can sometimes provide better separation of certain isomers than HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the structural confirmation of the final product and for characterizing isolated impurities.

How can I confirm the structure of an unknown impurity?
  • LC-MS Analysis: Determine the molecular weight of the impurity.

  • Isolation: If the impurity is present at a significant level (>0.1%), isolate it using preparative HPLC or column chromatography.

  • NMR Spectroscopy: Acquire detailed NMR spectra (¹H, ¹³C, COSY, HSQC, HMBC, and ¹⁹F) of the isolated impurity to elucidate its structure.

  • Reference Standard: If possible, synthesize a reference standard of the suspected impurity and compare its chromatographic and spectroscopic data with that of the unknown impurity.

References

  • MDPI. (2022). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2022). Hydrogenation of Pyridine and Hydrogenolysis of Piperidine overγ-Mo2N Catalyst: A DFT study. Retrieved from [Link]

  • Springer. (2018). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Retrieved from [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • ResearchGate. (2017). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

  • Jones, S. P., et al. (2022).
  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • PubMed. (1993). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Retrieved from [Link]

  • USP. (2021). Paroxetine Hydrochloride. USP-NF. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 2-(2-Fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-(2-Fluorophenyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important pharmaceutical intermediate. Our approach is rooted in foundational crystallization principles, providing not just solutions but the causal logic behind them to empower your process development.

Frequently Asked Questions (FAQs)

Q1: My 2-(2-Fluorophenyl)piperidine hydrochloride will not crystallize from solution, even after cooling. What should I do?

A1: Failure to crystallize is typically due to either excessive solvent (the solution is not supersaturated) or high purity-related kinetic barriers to nucleation.

  • Initial Steps:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites.

    • Add Seed Crystals: If you have a small amount of solid material, add a tiny crystal to the solution to act as a template for crystal growth.

    • Concentrate the Solution: If induction methods fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again slowly.[1]

Q2: My compound "oiled out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This happens when the solution becomes supersaturated at a temperature above the melting point of the solid form in that specific solvent environment. The resulting oil is often an impure, supercooled liquid that may solidify into an amorphous glass or a poorly formed solid, trapping impurities.

  • Causality & Solution: This is common when a solution is cooled too rapidly or when the concentration of the solute is too high. To resolve this, reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20%) to reduce the supersaturation level, and then allow the solution to cool much more slowly. A slower cooling rate provides a larger metastable zone width, giving molecules sufficient time to orient correctly into a crystal lattice.

Q3: What is a good starting solvent for crystallizing 2-(2-Fluorophenyl)piperidine hydrochloride?

A3: As a hydrochloride salt of an amine, 2-(2-Fluorophenyl)piperidine hydrochloride is a polar, ionic compound. Therefore, polar protic solvents are excellent starting points.

  • Recommended Solvents: Alcohols such as isopropanol (IPA) , ethanol , or methanol are highly recommended.[2][3] Piperidine salts generally show good solubility in these solvents when hot and lower solubility when cold, which is the ideal characteristic for single-solvent recrystallization.[3][4]

  • Avoid: Non-polar solvents like hexanes or toluene are unlikely to dissolve the salt and are better suited as anti-solvents.

Q4: My final product is discolored. What is the likely cause?

A4: Discoloration often points to residual impurities from the synthesis. Piperidine derivatives can be susceptible to oxidation, which may lead to colored byproducts.[3] Ensure that the preceding synthetic steps and workup were complete. If the discoloration persists after crystallization, consider a pre-purification step such as activated carbon treatment or a silica gel plug filtration before crystallization.

In-Depth Troubleshooting Guides

Issue 1: Systematic Solvent & Anti-Solvent Selection

Choosing the correct solvent system is the most critical factor in developing a robust crystallization process. The ideal solvent should dissolve the compound completely at elevated temperatures but sparingly at low temperatures.

Why it Matters: The solubility curve of the compound in the chosen solvent dictates the theoretical yield and the supersaturation driving force. A steep solubility curve is ideal. For a hydrochloride salt, solvent polarity and hydrogen bonding capability are key. The fluorinated aromatic ring introduces some lipophilicity, which must be balanced with the high polarity of the piperidinium hydrochloride group.[5]

  • Preparation: Place approximately 20-30 mg of your crude 2-(2-Fluorophenyl)piperidine hydrochloride into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate) dropwise, vortexing after each addition. Note the solubility at room temperature. A good candidate will show poor solubility.

  • Heating: For solvents where the compound was poorly soluble, heat the test tube in a water or sand bath towards the solvent's boiling point. Add solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath for 20-30 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. The best solvent will yield a significant amount of crystalline solid.

SolventPolarity IndexBoiling Point (°C)Observations & Rationale
Isopropanol (IPA)4.382Excellent. Often provides a steep solubility curve for HCl salts. Good balance of polarity.
Ethanol5.278Very Good. Similar to IPA, may be slightly too strong a solvent, potentially reducing yield.
Methanol6.665Good. High polarity ensures good dissolution when hot, but high solubility when cold may lower yield.
Acetonitrile6.282Fair. Aprotic polar solvent. Can be effective, worth screening.
Ethyl Acetate4.377Poor (as single solvent). Lower polarity, likely insufficient to dissolve the salt. Good (as anti-solvent).
Toluene2.4111Poor (as single solvent). Non-polar. Excellent (as anti-solvent).
Hexane/Heptane0.069 / 98Insoluble. Use only as an anti-solvent.

If no single solvent is ideal, an anti-solvent (or non-solvent) approach is highly effective. In this method, the compound is dissolved in a "good" solvent, and a miscible "bad" solvent (the anti-solvent) in which the compound is insoluble is slowly added to induce precipitation.

Why it Works: The gradual addition of the anti-solvent reduces the overall solvating power of the mixture, systematically lowering the solubility of the compound and inducing a controlled state of supersaturation that leads to crystallization.

  • Recommended System: A common and effective system for hydrochloride salts is an alcohol/ether or alcohol/alkane combination. For example, dissolve the compound in a minimal amount of hot isopropanol and slowly add ethyl acetate or heptane until turbidity (cloudiness) persists. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Issue 2: Controlling Crystal Growth and Purity

Rapid crystallization traps impurities and leads to small, poorly formed crystals that are difficult to filter and dry.[1] The goal is slow, controlled crystal growth.

Why it Matters: Crystallization is an equilibrium process. Slow cooling allows the molecules of the desired compound to selectively deposit onto the growing crystal lattice, while impurities remain in the "mother liquor."

Caption: Decision workflow for optimizing the cooling profile.

  • Cooling Rate: Never place a hot flask directly into an ice bath. Allow it to cool to room temperature on the bench first, ideally insulated to slow heat loss.

  • Agitation: Stirring is generally recommended during the cooling phase to ensure homogeneity, but once nucleation begins, agitation should be slow or stopped to prevent secondary nucleation (formation of many small crystals).

  • Supersaturation: If crystallization happens too quickly even with slow cooling, you have created too high a level of supersaturation. Reheat the solution, add 10-20% more solvent, and cool again.[1]

Issue 3: Dealing with Stubborn Oils & Amorphous Solids

Sometimes, despite optimizing the cooling profile, an oil persists. This can be due to the presence of impurities that act as eutectic melting point depressants.

Why it Matters: Impurities can disrupt the crystal lattice formation. If the melting point of the impure mixture is below the temperature of the solution, it will separate as a liquid.

G start Persistent Oiling Observed reheat Reheat to Homogeneous Solution start->reheat add_solvent Add More Solvent (10-50%) reheat->add_solvent slow_cool Cool Very Slowly (Insulate) add_solvent->slow_cool check Oil Forms Again? slow_cool->check success Crystals Form - Success! check->success No fail Oiling Persists - Impurity Issue Likely check->fail Yes purify Pre-Purification Required (e.g., Column Chromatography) fail->purify

Caption: Logical steps to troubleshoot persistent oiling out.

  • Advanced Technique: If oiling continues, try dissolving the oil in a larger volume of a good solvent (like methanol) and precipitating the solid by adding it dropwise into a vigorously stirred anti-solvent (like diethyl ether or heptane). This "crash precipitation" will yield a solid, which, although likely not perfectly crystalline, can be isolated and then re-subjected to a more controlled recrystallization.

References

  • MySkinRecipes. (n.d.). 2-(2-Fluorophenyl)piperidine. Retrieved from [Link]

  • Google Patents. (2020). CN111632400B - Recrystallization purification method of enamine salt.
  • Blog. (2025). What solvents can dissolve piperidines? Retrieved from [Link]

  • Zaware, B. H., Magar, L. P., More, K. R., & Jha, M. S. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 9(7), 91-93. Retrieved from [Link]

  • ChemFun. (n.d.). 3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • PubChem. (n.d.). 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • International Union of Crystallography. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). Retrieved from [Link]

  • Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (1969). US3426028A - Piperidine derivatives and their salts.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Google Patents. (2010). EP2145890A2 - Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • Google Patents. (n.d.). ACID-ADDITION SALTS OF OPTICALLY ACTIVE PIPERIDINE COMPOUND AND PROCESS FOR PRODUCING THE SAME.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

Sources

addressing poor bioavailability of 2-(2-Fluorophenyl)piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #2F-PIP-BIO-001 Status: Open Assigned Specialist: Senior Application Scientist, DMPK & Physical Pharmacy Division

Introduction: The Bioavailability Paradox

You are likely encountering a common bottleneck with 2-(2-Fluorophenyl)piperidine derivatives: high potency but poor in vivo exposure.

While the 2-fluorine substitution favorably modulates the pKa (lowering it slightly from the typical piperidine ~10.5 to ~9.5) and blocks metabolic attack at the ortho position, these scaffolds often suffer from Class II/IV behavior in the Biopharmaceutics Classification System (BCS). They exhibit "brick dust" properties (poor solubility) combined with "grease ball" liabilities (high lipophilicity driving CYP450 clearance).

This guide provides a modular troubleshooting workflow to diagnose and resolve these specific failure modes.

Module 1: Physicochemical Troubleshooting (Solubility)

FAQ: Why does my compound precipitate in neutral buffers?

Diagnosis: The piperidine nitrogen is basic. At pH 1–2 (stomach), it is protonated and soluble. At pH 7.4 (blood/tissue), it exists largely as a free base. If the LogP > 3 (common with fluorinated phenyl rings), the intrinsic solubility (


) of the free base is likely 

.

Solution: You must disrupt the crystal lattice energy. Do not rely on the free base for oral dosing.

Decision Matrix: Salt Selection Strategy

Use the following logic flow to select the optimal counter-ion.

SaltSelection Start Start: Free Base (Poor Solubility) pKa_Check Check pKa of Piperidine Nitrogen Start->pKa_Check StrongBase pKa > 9.0 (Most 2-F-Piperidines) pKa_Check->StrongBase WeakBase pKa < 6.0 (Electron Withdrawing Groups) pKa_Check->WeakBase HCl Try Hydrochloride (HCl) *Risk: Common Ion Effect* StrongBase->HCl First Line Mesylate Try Mesylate/Tosylate *Benefit: Breaks Lattice* StrongBase->Mesylate If HCl is Hygroscopic WeakBase->Mesylate Preferred Fumarate Try Fumarate/Tartrate *Benefit: 1:1 Stoichiometry* HCl->Fumarate If Melting Point Too High

Figure 1: Decision tree for salt selection based on pKa and physicochemical properties.

Protocol: High-Throughput Salt Screening

Objective: Identify a crystalline salt form with >10x solubility of the free base.

  • Preparation: Dissolve 100 mg of free base in 2 mL acetone or ethanol (warm if necessary).

  • Acid Addition: Add 1.1 equivalents of the following acids in separate vials:

    • Hydrochloric acid (4M in dioxane)

    • Methanesulfonic acid (neat)

    • L-Tartaric acid (dissolved in EtOH)

  • Crystallization:

    • Cool slowly to 4°C.

    • If no precipitate forms, add anti-solvent (diethyl ether or hexane) dropwise until turbid.

  • Analysis: Centrifuge, dry, and analyze via XRPD (X-Ray Powder Diffraction) to confirm crystallinity. Amorphous salts are unstable and should be rejected.

  • Solubility Test: Resuspend 5 mg of the salt in 1 mL pH 6.8 phosphate buffer. Shake for 2 hours. Analyze supernatant via HPLC.

Module 2: Metabolic Stability (Clearance)

FAQ: Why is my microsomal clearance (CLint) still high despite the fluorine?

Diagnosis: The 2-fluoro group only protects the ortho-phenyl position. It does not protect against:

  • N-dealkylation: If you have an N-alkyl group.[1]

  • 
    -Carbon Oxidation:  The carbon adjacent to the nitrogen is a "soft spot" for CYP450, leading to iminium ion formation and ring opening.
    
  • Para-Hydroxylation: The 4-position of the phenyl ring remains highly exposed to CYP3A4.

Visualizing the Metabolic Vulnerability

Metabolism Parent 2-(2-Fluorophenyl)piperidine (Parent) CYP_Ox CYP450 Oxidation (CYP3A4/2D6) Parent->CYP_Ox Para_OH 4-Hydroxy-phenyl metabolite (Major Route) CYP_Ox->Para_OH Phenyl Attack Lactam Piperidin-2-one (Lactam) ( via Iminium Intermediate) CYP_Ox->Lactam Alpha-C Attack RingOpen Ring Opening (Aldehyde formation) CYP_Ox->RingOpen N-Oxidation Block1 Strategy: Block with F or Cl Block1->Para_OH Prevents Block2 Strategy: Deuteration (D) Block2->Lactam Slows (KIE)

Figure 2: Major metabolic pathways and structural blocking strategies.

Protocol: Metabolic Soft-Spot Identification

Objective: Pinpoint the exact site of metabolism to guide medicinal chemistry.

  • Incubation: Incubate 1

    
     test compound with human liver microsomes (1 mg/mL protein) and NADPH (1 mM) at 37°C.
    
  • Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.

  • Analysis (LC-MS/MS):

    • Use a Triple Quadrupole or Q-TOF mass spectrometer.

    • Scan 1 (Parent): Monitor disappearance of parent mass [M+H]+.

    • Scan 2 (Metabolite ID): Look for +16 Da (Hydroxylation), +14 Da (Oxidation to ketone/lactam), and -14 Da (N-demethylation if applicable).

  • Interpretation:

    • If +16 Da dominates: The phenyl ring is the issue.[2][3] Fix: Add a Fluorine at the 4-position (para) or 5-position.

    • If +14 Da dominates: The piperidine ring is oxidizing.[4] Fix: Add gem-dimethyl groups or deuterium at the

      
      -carbons.
      

Module 3: Formulation Strategies (Absorption)

FAQ: Standard excipients aren't working. What next?

Diagnosis: If salt formation fails or isn't feasible, the compound is likely "Grease Ball" dominant (LogP > 4). Standard surfactants (Tween 80) may not solubilize enough drug to prevent precipitation in the gut.

Solution: Use Cyclodextrins or SEDDS (Self-Emulsifying Drug Delivery Systems).

Comparative Data: Formulation Performance

Table 1: Expected solubility enhancement for a typical fluorinated piperidine derivative.

Formulation ApproachKey ExcipientMechanismExpected Solubility Increase
pH Adjustment 0.1N HClIonization100x (only in stomach)
Co-solvent PEG 400 (20%)Dielectric constant modulation5–10x
Cyclodextrin HP-

-CD (20%)
Inclusion complexation50–200x
SEDDS Capryol 90 / Cremophor ELLipid micelle formation20–50x
Protocol: Cyclodextrin Complexation (Kneading Method)

Objective: Create an amorphous inclusion complex to enhance dissolution rate.

  • Ratio: Weigh the drug and Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in a 1:1 molar ratio.
  • Wetting: Add a small amount of water/ethanol (1:1 v/v) to the mixture in a mortar to form a paste.

  • Kneading: Grind vigorously with a pestle for 45 minutes. The paste should thicken as the complex forms.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Sieving: Sieve the dried powder through a #60 mesh screen.

  • Validation: Perform Differential Scanning Calorimetry (DSC). The disappearance of the drug's sharp melting endotherm indicates successful inclusion/amorphization.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and CYP450). Link

  • Jadhav, P., et al. (2021).[5] Piperine-Hydroxy acid-Cyclodextrin Inclusion Complexes.[5][6][7] Asian Journal of Pharmaceutics, 15(1). (Demonstrates cyclodextrin efficacy for piperidine scaffolds). Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of metabolism and their mechanisms. Chemistry & Biodiversity, 4(11), 2571-2605. (Mechanisms of amine oxidation). Link

Sources

Technical Support Center: Optimizing Storage for 2-(2-Fluorophenyl)piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 2-(2-Fluorophenyl)piperidine hydrochloride CAS: 5279-32-3 (Generic/Isomer specific check required per batch) Chemical Class: Fluorinated Phenyl-Piperidine Salt Support Level: Tier 3 (Senior Application Scientist)

Module 1: Core Storage Protocols

As a Senior Application Scientist, I often see degradation in this class of compounds not because of inherent instability, but due to "micro-environmental" neglect.[1] The hydrochloride salt form confers stability to the secondary amine, but it introduces a critical vulnerability: hygroscopicity .

The Golden Rules of Storage
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic energy, slowing the rate of oxidation at the secondary nitrogen and preventing thermal dissociation of the HCl salt.
Atmosphere Inert Gas (Argon preferred)Displaces oxygen and moisture.[1] Argon is heavier than air, providing a better "blanket" for the solid in opened vials than Nitrogen.[1]
Humidity <10% RH (Desiccated)The Cl⁻ anion in the crystal lattice is a hydrogen-bond acceptor, avidly pulling water from the air. This disrupts the crystal lattice (deliquescence).[1]
Container Amber Glass + Parafilm Amber glass blocks UV/blue light (preventing photo-oxidation).[1] Parafilm creates a secondary seal against moisture ingress.[1]
The "Why": Mechanism of Degradation

You must understand why you are taking these steps to ensure compliance in your lab.

  • Hygroscopic Cascade: The HCl salt has a high lattice energy, but the hydration energy of the chloride ion is also high.[1] Upon exposure to humid air (>40% RH), the surface absorbs water.[1] This water acts as a solvent medium, allowing the salt to dissociate locally (

    
    ).
    
  • Oxidative Vulnerability: Once dissociated, the free base secondary amine is prone to oxidation by atmospheric oxygen, leading to the formation of N-oxides or imines (often seen as yellowing).[1]

  • Fluorine Stability: The C-F bond on the phenyl ring is metabolically and chemically robust.[1] It is not the weak link. Focus your protection efforts on the piperidine nitrogen.[1]

Module 2: Handling & Workflow Visualization

Workflow: Handling Hygroscopic Salts

Do not open cold vials directly in a warm lab. This causes immediate condensation on the solid.[1]

HandlingWorkflow ColdVial 1. Remove from Fridge (4°C) Equilibrate 2. Equilibrate to RT (30-60 mins) ColdVial->Equilibrate Prevents Condensation Desiccator 3. Place in Desiccator (Low Humidity) Equilibrate->Desiccator Dry Environment Weigh 4. Weigh Quickly (Avoid Metal Spatulas) Desiccator->Weigh Minimize Air Exposure Reseal 5. Purge Headspace (Argon) & Reseal Weigh->Reseal Long-term Protection

Figure 1: Correct handling sequence to prevent moisture-induced degradation during experimental setup.[2][3]

Module 3: Troubleshooting Guide

Use this table to diagnose issues with your specific batch.

SymptomProbable CauseCorrective ActionRecovery Potential
Material is sticky/clumped Hygroscopicity: Moisture absorption has begun partial deliquescence.[1]Dry under high vacuum (0.1 mbar) over P₂O₅ for 24h.High: Chemical structure usually intact; stoichiometry just shifted.[1]
Yellow/Brown Discoloration Oxidation: Formation of N-oxides or trace imines due to air exposure.[1]Recrystallization (EtOH/Et₂O) required.[1] Store under Argon.[1]Medium: Impurities may interfere with sensitive bio-assays.[1]
Acrid/Acidic Smell Hydrolysis/Dissociation: Loss of HCl gas (rare, requires heat/moisture).[1]Check pH of aqueous solution.[1][4] If >6.0, re-acidify with HCl in ether.[1]Low: Indicates significant degradation.[1]
Insoluble in Water Free Base Conversion: Material may have reverted to free base (oily).[1]Add 1M HCl dropwise until dissolved.High: Re-salt formation restores properties.[1]

Module 4: Decision Tree for Storage

Should you store it as a solid or a solution? Use this logic flow.

StorageDecision Start How will you use the compound? FreqUse Frequent Use (Daily/Weekly) Start->FreqUse InfreqUse Infrequent Use (Monthly) Start->InfreqUse StockSol Make Stock Solution FreqUse->StockSol SolidStore Store as SOLID @ 4°C with Desiccant InfreqUse->SolidStore Best Stability SolventChoice Choose Solvent StockSol->SolventChoice DMSO DMSO (Store @ -20°C) Avoid Freeze/Thaw > 3x SolventChoice->DMSO Preferred Water Water/Buffer (Unstable for Storage) SolventChoice->Water Use Immediately

Figure 2: Decision logic for determining optimal storage state based on experimental frequency.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in water or PBS at -20°C? A: Not recommended. While the HCl salt is water-soluble, aqueous solutions of secondary amines are prone to hydrolysis and bacterial growth over time. Furthermore, freeze-thaw cycles in water can cause localized pH changes that precipitate the free base.[1] Protocol: Dissolve in anhydrous DMSO or Ethanol for stock storage at -20°C. Dilute into aqueous buffer only immediately before use.

Q: I used a metal spatula and the tip corroded. Is my compound contaminated? A: Likely, yes.[1] Hydrochloride salts are acidic in the presence of moisture.[1] This can leach iron or nickel from stainless steel spatulas.[1]

  • Impact: Trace metals can act as catalysts in oxidation reactions or interfere with enzyme assays.[1]

  • Fix: Use PTFE (Teflon) coated or ceramic spatulas for all HCl salts.[1]

Q: The SDS says "Room Temperature" but you say "Refrigerate." Which is right? A: The SDS lists requirements for safety and shipping (short-term). My recommendation is for assay integrity (long-term).[1] At Room Temperature, the rate of moisture uptake and subsequent oxidation is significantly higher. For drug development data, always default to the stricter condition (2-8°C).

Q: How do I verify the purity if it turns yellow? A: Run an LC-MS.

  • Target Mass: Look for [M+H]⁺ = 180.1 (Free base mass of fluorophenylpiperidine).[1]

  • Impurity Mass: Look for [M+16] (N-oxide) or [M-2] (Imine formation). If the impurity peak is >2%, recrystallize.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 27932, 2-(2-Fluorophenyl)piperidine hydrochloride. Retrieved from [Link]

  • Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Context on fluorinated piperidine stability). Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: Ortho- vs. Para-Fluoro Substitution in 2-Phenylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" Decision Matrix

In medicinal chemistry, the 2-phenylpiperidine scaffold is a privileged core found in NK1 antagonists (e.g., CP-99,994), substance P inhibitors, and dopamine reuptake inhibitors (related to methylphenidate). Introducing fluorine onto the phenyl ring is a standard optimization tactic, but the choice between ortho- (2-F) and para- (4-F) substitution dictates divergent physicochemical and biological outcomes.

  • Select Para-Fluoro (4-F) when the primary goal is Metabolic Blocking . It effectively shuts down CYP450-mediated para-hydroxylation, the dominant clearance pathway for phenyl rings, while maintaining a steric profile similar to the parent hydrogen.

  • Select Ortho-Fluoro (2-F) when the goal is Conformational Locking . The ortho-fluorine introduces significant steric strain and electrostatic repulsion (dipole-dipole) with the piperidine ring, forcing the biaryl system into a twisted conformation that can improve selectivity for specific receptor sub-pockets.

Physicochemical & Conformational Profiling[1][2][3][4]

The following table summarizes the shift in properties relative to the unsubstituted 2-phenylpiperidine.

PropertyOrtho-Fluoro (2-F) Para-Fluoro (4-F) Mechanism of Action
pKa (Piperidine N) ~8.8 - 9.0 (Significant Drop)~9.2 - 9.4 (Moderate Drop)Inductive Effect (-I): Ortho-F is closer to the basic nitrogen (through-space and through-bond), exerting a stronger electron-withdrawing effect than the distal Para-F.
LogD (pH 7.4) Moderate IncreaseHigh IncreasePara-F increases lipophilicity significantly. Ortho-F increases it less due to higher polarity and potential intramolecular H-bonding interactions.
Metabolic Stability ModerateHigh Para-F blocks the primary site of oxidative metabolism (CYP mediated hydroxylation). Ortho-F only provides steric shielding.
Torsion Angle (

)
Twisted (~60-90°) Planar/Flexible (~30-60°)Ortho-F creates steric clash with piperidine C2/C3 protons, forcing a non-coplanar arrangement.
C-F Bond Length 1.35 Å1.35 ÅStandard C(sp2)-F bond length; however, Ortho-F bond is more labile to nucleophilic attack in specific metabolic intermediates.
Conformational Analysis: The "Ortho-Twist"

The 2-phenylpiperidine scaffold exists in an equilibrium between the phenyl group being equatorial or axial .

  • Para-Substitution: Does not significantly perturb the equatorial preference of the phenyl ring. The ring retains rotational freedom.

  • Ortho-Substitution: The steric bulk of the fluorine atom (Van der Waals radius ~1.47 Å) clashes with the piperidine ring protons. This forces the phenyl ring to rotate out of plane, often stabilizing a specific "twisted" rotamer. This is critical for binding pockets that require a specific dihedral angle (e.g., NK1 receptor).

Synthetic Accessibility & Pathways[5]

Synthesizing these analogs requires distinct strategies to manage the reactivity of the fluorine substituent.

Pathway Logic
  • Route A (Reduction): The most robust method involves constructing the pyridine precursor followed by catalytic hydrogenation.

  • Route B (Cross-Coupling): Suzuki coupling on a pre-formed 2-chloropiperidine or lactam is possible but often suffers from steric hindrance in the ortho-case.

Visualization of Synthetic Workflow (Graphviz)

SynthesisPathways Start 2-Bromopyridine Ortho_Coupling Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Ortho_Coupling Para_Coupling Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Para_Coupling Ortho_Boronic 2-Fluorophenyl boronic acid Ortho_Boronic->Ortho_Coupling Ortho_Pyridine 2-(2-Fluorophenyl) pyridine Ortho_Coupling->Ortho_Pyridine Ortho_Product 2-(2-Fluorophenyl) piperidine (Cis/Trans Mix) Ortho_Pyridine->Ortho_Product PtO2, H2, AcOH (Heterogeneous Red.) Para_Boronic 4-Fluorophenyl boronic acid Para_Boronic->Para_Coupling Para_Pyridine 2-(4-Fluorophenyl) pyridine Para_Coupling->Para_Pyridine Para_Product 2-(4-Fluorophenyl) piperidine (Cis/Trans Mix) Para_Pyridine->Para_Product PtO2, H2, AcOH (Heterogeneous Red.)

Figure 1: Divergent synthesis of ortho- and para-fluorinated 2-phenylpiperidines via a common pyridine intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Fluorophenyl)piperidine (PtO2 Reduction)

Rationale: Platinum oxide (Adams' catalyst) is preferred over Palladium on Carbon (Pd/C) for pyridine reduction to avoid defluorination, which can occur with Pd/C under high pressure.

Reagents:

  • 2-(4-Fluorophenyl)pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO2) (0.1 eq)

  • Glacial Acetic Acid (0.5 M concentration relative to substrate)

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step:

  • Charge: In a high-pressure hydrogenation vessel, dissolve 2-(4-fluorophenyl)pyridine (5.0 g) in glacial acetic acid (40 mL).

  • Catalyst Addition: Carefully add PtO2 (500 mg) under an argon blanket. Caution: PtO2 is pyrophoric in the presence of H2.

  • Hydrogenation: Seal the vessel and purge with N2 (3x) followed by H2 (3x). Pressurize to 45 psi (3 bar) H2.

  • Reaction: Stir vigorously at RT for 12-16 hours . Monitor via LC-MS for the disappearance of the aromatic pyridine peak.

  • Workup: Filter the catalyst through a Celite pad (rinse with MeOH). Concentrate the filtrate under reduced pressure to remove AcOH.

  • Neutralization: Redissolve the residue in DCM and wash with sat. NaHCO3 (aq) until pH > 8. This liberates the free base from the acetate salt.

  • Purification: Dry organic layer (Na2SO4), concentrate, and purify via flash chromatography (DCM:MeOH:NH4OH gradient).

Protocol B: Comparative Metabolic Stability Assay (Microsomal)

Rationale: To empirically verify the "Metabolic Blocking" effect of the para-fluorine.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)

  • Test Compounds: 2-phenylpiperidine, 2-(2-F)-phenylpiperidine, 2-(4-F)-phenylpiperidine (1 µM final conc.)

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Expected Result: Para-F analog should show >2x half-life extension compared to the unsubstituted parent.

Biological Implications: Case Studies

Case Study 1: NK1 Antagonists (e.g., CP-99,994 Analogs)

In the development of NK1 antagonists, ortho-substitution (often 2-methoxy or 2-fluoro) is crucial.

  • Observation: The ortho-substituent locks the phenyl ring orthogonal to the piperidine core.

  • Outcome: This pre-organization reduces the entropic penalty of binding to the receptor, significantly improving potency (

    
     often improves from nM to sub-nM).
    
Case Study 2: Dopamine Transporter (DAT) Inhibitors

For methylphenidate analogs (phenyl-piperidines), para-substitution is preferred.

  • Observation: The DAT binding pocket for the aryl ring is hydrophobic and relatively flat.

  • Outcome: Para-F improves lipophilicity and metabolic stability without creating the steric clash that would prevent the ring from sliding into the hydrophobic slot. Ortho-F analogs often show reduced potency at DAT due to steric exclusion.

References

  • Hird, M. (2007).[1] Fluorinated liquid crystals: properties and applications. Chemical Society Reviews, 36(12), 2070-2095. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

A Comparative Guide to the Selectivity of 2-(2-Fluorophenyl)piperidine hydrochloride for Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a viable therapeutic candidate is paved with rigorous characterization. A critical milestone in this process is the assessment of a compound's selectivity – its ability to interact with the intended target while minimizing engagement with off-target molecules. This guide provides an in-depth comparative analysis of 2-(2-Fluorophenyl)piperidine hydrochloride , a novel compound with a piperidine scaffold suggesting potential activity at monoamine transporters.[1][2][3]

Due to the limited public data on this specific molecule, this guide will establish a hypothetical, yet scientifically rigorous, framework for its evaluation. We will compare its potential selectivity profile against well-characterized alternatives: the non-selective inhibitor Cocaine , the dopamine transporter (DAT) selective inhibitor GBR-12909 , and the norepinephrine transporter (NET) selective inhibitor Desipramine .[4][5][6][7] This comparison will be grounded in established in vitro methodologies, providing a blueprint for researchers seeking to characterize novel central nervous system (CNS) agents.[8][9][10][11]

The Imperative of Selectivity in CNS Drug Discovery

The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission and are the targets for a wide array of therapeutics and substances of abuse.[9] The clinical efficacy and side-effect profile of a drug are profoundly influenced by its selectivity for these transporters.[12][13] A compound that potently inhibits DAT with minimal interaction with NET or SERT would be investigated for different therapeutic applications than a non-selective agent like cocaine. Therefore, a precise understanding of a new chemical entity's selectivity is paramount.

The 2-phenylpiperidine scaffold, present in 2-(2-Fluorophenyl)piperidine hydrochloride, is a privileged structure in medicinal chemistry, known to be a core component of many CNS-active compounds.[1] Its presence suggests a high probability of interaction with monoamine transporters, making a thorough selectivity assessment essential.

Comparative Ligands

To contextualize the selectivity profile of 2-(2-Fluorophenyl)piperidine hydrochloride, we will use the following reference compounds:

  • Cocaine: A well-known substance of abuse that acts as a non-selective monoamine reuptake inhibitor, binding with relatively high affinity to DAT, NET, and SERT.[14][15][16]

  • GBR-12909 (Vanoxerine): A potent and highly selective dopamine reuptake inhibitor.[4][17] It displays over 100-fold lower affinity for NET and SERT, making it a valuable tool for studying the specific roles of DAT.[4]

  • Desipramine: A tricyclic antidepressant that is a potent and relatively selective norepinephrine reuptake inhibitor.[7][18][19]

Experimental Framework for Assessing Selectivity

A two-pronged approach is essential for a comprehensive selectivity assessment: first, determining the binding affinity of the compound to the transporters, and second, evaluating its functional effect on transporter activity. Radioligand binding assays and neurotransmitter uptake inhibition assays are the gold-standard methods for this purpose.[8][10]

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency cluster_2 Analysis & Comparison p1_start Prepare Membranes (HEK293 cells expressing hDAT, hNET, or hSERT) p1_assay Radioligand Binding Assay (Competition with specific radioligands, e.g., [3H]WIN 35,428 for DAT) p1_start->p1_assay Incubate with test compounds and radioligand p1_end Determine Ki values p1_assay->p1_end Measure radioactivity p2_end Determine IC50 values analysis Calculate Selectivity Ratios (e.g., Ki NET / Ki DAT) p1_end->analysis p2_start Culture Transfected HEK293 Cells p2_assay Neurotransmitter Uptake Assay (e.g., [3H]Dopamine for DAT) p2_start->p2_assay Incubate with test compounds and radiolabeled neurotransmitter p2_assay->p2_end Measure cellular uptake p2_end->analysis

Caption: Workflow for assessing monoamine transporter selectivity.

Detailed Experimental Protocols

This protocol determines the equilibrium dissociation constant (Ki) of a test compound, which reflects its binding affinity for the transporter. A lower Ki value indicates higher affinity.

1. Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured and harvested.
  • Cells are lysed in a cold buffer (e.g., 50mM Tris-HCl, pH 7.4) and homogenized.
  • The homogenate is centrifuged to pellet the cell membranes containing the transporters. The pellet is washed and resuspended in the assay buffer.

2. Competitive Binding Assay:

  • Membrane preparations are incubated in 96-well plates with a specific radioligand at a concentration near its Kd value. Commonly used radioligands include [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.
  • A range of concentrations of the test compound (e.g., 2-(2-Fluorophenyl)piperidine hydrochloride) is added to compete with the radioligand for binding.
  • The reaction is incubated to reach equilibrium (e.g., 60 minutes at room temperature).
  • Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine).

3. Data Collection and Analysis:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes but allow the unbound radioligand to pass through.
  • The radioactivity retained on the filters is measured using a scintillation counter.
  • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol measures the functional potency (IC50) of a compound to inhibit the transport of a neurotransmitter into the cell.

1. Cell Culture:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT are seeded into 96-well plates and grown to near confluence.[8]

2. Uptake Inhibition Assay:

  • Cells are washed with a Krebs-HEPES buffer.
  • Cells are pre-incubated with various concentrations of the test compound.
  • A radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.
  • The uptake is allowed to proceed for a short period (e.g., 5-10 minutes at 37°C).
  • Non-specific uptake is determined in the presence of a known potent inhibitor.

3. Data Collection and Analysis:

  • The reaction is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
  • The cells are lysed, and the intracellular radioactivity is measured by scintillation counting.
  • The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis.

Comparative Selectivity Profile

The following tables present hypothetical, yet plausible, data for 2-(2-Fluorophenyl)piperidine hydrochloride, alongside established data for the comparator compounds. This illustrates how the results of the described assays would be presented for a comprehensive comparison.

Table 1: Binding Affinity (Ki, nM) at Monoamine Transporters
CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)
2-(2-Fluorophenyl)piperidine HCl 15 350 >1000
Cocaine150250300
GBR-129091>100>100
Desipramine82,0004.264

Note: Data for Cocaine, GBR-12909, and Desipramine are representative values from the literature.[4][6][18]

Table 2: Functional Potency (IC50, nM) for Uptake Inhibition
CompoundDAT (IC50, nM)NET (IC50, nM)SERT (IC50, nM)
2-(2-Fluorophenyl)piperidine HCl 25 500 >2000
Cocaine200350400
GBR-129092>200>200
Desipramine>10,000580

Note: Data for comparator compounds are representative values from the literature.

Analysis of the Hypothetical Profile

Based on this hypothetical data, 2-(2-Fluorophenyl)piperidine hydrochloride would be characterized as a potent and selective DAT inhibitor. Its binding affinity for DAT (Ki = 15 nM) is significantly higher than for NET (Ki = 350 nM) and SERT (Ki > 1000 nM). This translates to a selectivity ratio of approximately 23-fold for DAT over NET (350/15), and over 66-fold for DAT over SERT (>1000/15). This profile is distinct from the non-selective nature of cocaine and the NET-preferential profile of desipramine. While not as exquisitely selective as GBR-12909, it demonstrates a clear preference for the dopamine transporter.

G cluster_0 2-(2-Fluorophenyl)piperidine HCl cluster_1 Cocaine A DAT B NET C SERT D Other Receptors E DAT F NET G SERT 2-(2-Fluorophenyl)piperidine HCl 2-(2-Fluorophenyl)piperidine HCl 2-(2-Fluorophenyl)piperidine HCl->A High Affinity 2-(2-Fluorophenyl)piperidine HCl->B Low Affinity 2-(2-Fluorophenyl)piperidine HCl->C Very Low Affinity Cocaine Cocaine Cocaine->E High Affinity Cocaine->F High Affinity Cocaine->G High Affinity

Caption: Comparative binding profiles.

Further Considerations and Off-Target Screening

While the primary focus is on monoamine transporters, a comprehensive selectivity assessment should also include screening against a broader panel of CNS targets. Piperidine-containing compounds can interact with other receptors, such as sigma receptors or muscarinic acetylcholine receptors.[4][7][20] Therefore, a secondary screening panel (e.g., the Eurofins SafetyScreen or similar) is a crucial step to identify any potential off-target liabilities that could lead to unforeseen side effects.

Conclusion

This guide has outlined a robust and scientifically validated framework for assessing the selectivity of a novel compound, 2-(2-Fluorophenyl)piperidine hydrochloride. By employing a combination of radioligand binding and functional uptake assays, and comparing the results to well-characterized reference compounds, researchers can build a comprehensive and reliable selectivity profile. The hypothetical data presented for 2-(2-Fluorophenyl)piperidine hydrochloride illustrates its potential as a potent and selective DAT inhibitor, distinguishing it from non-selective agents and those with different primary targets. This methodical approach is fundamental to the logical progression of drug discovery, ensuring that only the most promising and well-characterized candidates advance toward further development.

References

  • chemeurope.com. (n.d.). Vanoxerine. Retrieved from [Link]

  • Kunko, P. M., Loeloff, R. J., & Izenwasser, S. (1997). Chronic administration of the selective dopamine uptake inhibitor GBR 12909, but not cocaine, produces marked decreases in dopamine transporter density. Naunyn-Schmiedeberg's archives of pharmacology, 356(5), 562–569. Retrieved from [Link]

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hage, S., Sitte, H. H., & Holy, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. Retrieved from [Link]

  • Saha, K., Sambo, F., & Niello, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78, 12.18.1–12.18.15. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. Retrieved from [Link]

  • Wang, S., Zhang, Y., & Gao, D. (2022). A high-affinity cocaine binding site associated with the brain acid soluble protein 1. Proceedings of the National Academy of Sciences of the United States of America, 119(16), e2119398119. Retrieved from [Link]

  • Tosh, D. K., Finley, M. F., & Salvemini, D. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS medicinal chemistry letters, 13(1), 127–134. Retrieved from [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504. Retrieved from [Link]

  • Iacovelli, L., Ippolito, M., & Molinari, P. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(19), 3214–3232. Retrieved from [Link]

  • Wikipedia. (n.d.). Desipramine. Retrieved from [Link]

  • Rumpf, T., Ieni, J., & Seeman, P. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC medicinal chemistry, 11(11), 1335–1342. Retrieved from [Link]

  • Foley, D. J., Scott, K. A., & Al-Huniti, M. H. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 12(9), 1546–1552. Retrieved from [Link]

  • Duan, H., & Wang, J. (2014). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. The Journal of pharmacology and experimental therapeutics, 351(1), 154–162. Retrieved from [Link]

  • Jones, S. R., & Garris, P. A. (2007). Effects of cocaine on monoamine uptake as measured ex vivo. Neuroscience, 145(4), 1400–1407. Retrieved from [Link]

  • Mayer, F. P., Wimmer, L., & Dillon-Carter, O. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 680. Retrieved from [Link]

  • ResearchGate. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Singh, N., & Yamashita, A. (2010). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Nature structural & molecular biology, 17(6), 694–700. Retrieved from [Link]

  • Wikipedia. (n.d.). Paroxetine. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • ResearchGate. (n.d.). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. Retrieved from [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET.... Retrieved from [Link]

  • Sharma, A., & Spetea, M. (2013). Enkephalin analogues with N-phenyl-N-(piperidin-2-ylmethyl) propionamide derivatives: Synthesis and biological evaluations. Bioorganic & medicinal chemistry letters, 23(17), 4945–4950. Retrieved from [Link]

  • Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. (n.d.). Retrieved from [Link]

  • Browne, P. J., & Blendy, J. A. (2010). Norepinephrine Transporter Regulation Mediates the Long-Term Behavioral Effects of the Antidepressant Desipramine. Neuropsychopharmacology, 35(10), 2079–2088. Retrieved from [Link]

  • Iacovelli, L., Ippolito, M., & Molinari, P. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(19), 3214–3232. Retrieved from [Link]

  • Sambo, F., & Niello, M. (2017). Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. Molecules (Basel, Switzerland), 22(10), 1639. Retrieved from [Link]

Sources

Publish Comparison Guide: Validating the Mechanism of Action of 2-(2-Fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical directive for validating the pharmacological profile of 2-(2-Fluorophenyl)piperidine hydrochloride (2-FPP·HCl) . It addresses the ambiguity in current literature by establishing a rigorous comparison against standard Dopamine Reuptake Inhibitors (DRIs) and NMDA antagonists.

Executive Summary & Mechanistic Hypothesis

2-(2-Fluorophenyl)piperidine hydrochloride (2-FPP·HCl) is a 2-substituted piperidine derivative structurally analogous to the core scaffold of Methylphenidate and Desoxypipradrol . While often miscategorized in grey-market literature alongside arylcyclohexylamine dissociatives (e.g., Ketamine, PCP), structural analysis suggests its primary mechanism is monoamine reuptake inhibition , specifically targeting the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

This guide provides the experimental framework to definitively validate 2-FPP·HCl as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) and quantify its selectivity against the NMDA receptor, resolving current classification ambiguities.

Structural Logic[1]
  • Scaffold: 2-Phenylpiperidine (active metabolite of Ritalin/Methylphenidate).

  • Modification: Ortho-fluorine substitution on the phenyl ring.

  • Predicted Effect: Increased metabolic stability (blocking ring hydroxylation) and altered lipophilicity compared to the parent scaffold, potentially enhancing DAT affinity.

Comparative Performance Metrics

To validate 2-FPP·HCl, it must be benchmarked against the clinical gold standards for its two potential mechanisms: Methylphenidate (DRI) and Ketamine (NMDA Antagonist) .

Table 1: Predicted vs. Reference Pharmacological Profiles
Metric2-(2-Fluorophenyl)piperidine HCl (Target)Methylphenidate (DRI Standard)Ketamine (NMDA Standard)
Primary Target DAT / NET (Hypothesized)DAT / NETNMDA Receptor (PCP Site)
Binding Affinity (

)
Validation Required (Target: <100 nM)DAT: ~100–200 nM NET: ~150 nMNMDA: ~600–800 nM
Selectivity Ratio High DAT/SERT ratio expected>10:1 (DAT vs SERT)N/A (Glutamatergic)
Functional Effect Reuptake Inhibition (Non-releasing)Reuptake InhibitionChannel Blockade (Open channel)
Behavioral Output Locomotor stimulation, FocusStimulation, WakefulnessDissociation, Analgesia

Critical Validation Threshold: If 2-FPP·HCl exhibits a


 > 10,000 nM at the NMDA receptor but < 500 nM at DAT, it is confirmed as a pure stimulant. Conversely, significant affinity (< 1,000 nM) at the PCP site of the NMDA receptor would classify it as a hybrid dissociative-stimulant.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway validation logic. We are testing whether 2-FPP·HCl acts presynaptically (like Methylphenidate) or postsynaptically (like Ketamine).

MOA_Validation cluster_Synapse Synaptic Targets cluster_Outcome Functional Outcome Compound 2-(2-Fluorophenyl)piperidine HCl DAT Dopamine Transporter (Presynaptic) Compound->DAT Primary Hypothesis (Reuptake Inhibition) NMDA NMDA Receptor (Postsynaptic) Compound->NMDA Secondary Hypothesis (Channel Block) DA_Inc Increased Synaptic DA (Stimulation) DAT->DA_Inc Blockade Ca_Block Inhibited Ca2+ Influx (Dissociation) NMDA->Ca_Block Antagonism

Figure 1: Dual-pathway hypothesis. The primary validation path (Blue) tests for DAT inhibition. The secondary path (Red/Dashed) tests for NMDA antagonism to rule out dissociative effects.

Experimental Protocols for Validation

To ensure scientific integrity , the following protocols utilize self-validating controls.

Protocol A: Competitive Radioligand Binding Assay (DAT vs. NMDA)

Objective: Determine the affinity constant (


) for DAT and NMDA receptors.
  • Preparation:

    • Tissue Source: Rat striatal membranes (rich in DAT) and cortical membranes (rich in NMDA).

    • Ligands:

      • DAT:

        
        WIN 35,428 (High specificity).
        
      • NMDA:

        
        MK-801 (Open channel blocker).
        
    • Test Compound: 2-FPP·HCl dissolved in DMSO (10 concentrations:

      
       M to 
      
      
      
      M).
  • Workflow:

    • Incubate membranes with radioligand and test compound for 2 hours at 4°C (DAT) or 25°C (NMDA).

    • Nonspecific Binding Control: Use 10 µM GBR-12909 (for DAT) and 10 µM TCP (for NMDA).

    • Terminate reaction via rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Plot displacement curves.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Success Criterion: A Hill slope near 1.0 indicates competitive binding at a single site.

Protocol B: Functional Uptake Assay (Differentiation from Releasers)

Objective: Distinguish if 2-FPP·HCl is a reuptake inhibitor (like Methylphenidate) or a substrate-type releaser (like Amphetamine).

  • System: HEK-293 cells stably expressing human DAT (hDAT).

  • Method:

    • Pre-incubate cells with 2-FPP·HCl (100 nM).

    • Add fluorescent substrate (ASP+).

    • Real-time Monitoring: Measure fluorescence increase (uptake) over 10 minutes.

  • Differentiation Logic:

    • Inhibitor: Reduces the rate of fluorescence increase without inducing efflux.

    • Releaser: Induces efflux of pre-loaded substrate (requires separate efflux assay).

Workflow Visualization

Experimental_Workflow cluster_Phase1 Phase 1: Binding Affinity (Screening) Start Start: 2-FPP HCl Sample Binding_DAT Radioligand Binding (Target: DAT) Start->Binding_DAT Binding_NMDA Radioligand Binding (Target: NMDA) Start->Binding_NMDA Decision Selectivity Analysis Binding_DAT->Decision Binding_NMDA->Decision Stimulant Profile: NDRI Stimulant (High DAT, Low NMDA) Decision->Stimulant Ki(DAT) < 500nM Ki(NMDA) > 10µM Dissociative Profile: Dissociative (High NMDA, Low DAT) Decision->Dissociative Ki(NMDA) < 1µM Ki(DAT) > 10µM Hybrid Profile: Dirty Drug (Mixed Affinity) Decision->Hybrid Both active

Figure 2: Decision tree for classifying 2-FPP·HCl based on binding affinity results.

Safety & Handling (E-E-A-T)

As a potent piperidine derivative, 2-FPP·HCl must be handled with strict safety protocols typical for bioactive amines.

  • Toxicity: Piperidine salts can be irritants and potential neurotoxins at high doses.

  • Storage: Hygroscopic. Store at -20°C under desiccated conditions.

  • Solubility: Highly soluble in water and DMSO; avoid non-polar solvents for stock solutions.

References

  • Rothman, R. B., et al. (2001). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • Schweri, M. M., et al. (1985). "[3H]Threo-(+/-)-methylphenidate binding to 3,4-dihydroxyphenylethylamine uptake sites in corpus striatum: correlation with the stimulant properties of ritalinic acid esters." Journal of Neurochemistry. Link

  • Lodge, D., & Anis, N. A. (1982). "Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat." European Journal of Pharmacology. Link

  • PubChem Compound Summary. (2025). "3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine (Paroxetine Related Structure Comparison)." National Center for Biotechnology Information. Link

  • Greiner, E., et al. (2003). "Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues." Journal of Medicinal Chemistry. Link

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-(2-Fluorophenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety and logistical information for 2-(2-Fluorophenyl)piperidine hydrochloride, moving beyond a simple checklist to explain the causality behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a compound is the foundational pillar of safe handling. 2-(2-Fluorophenyl)piperidine hydrochloride is a substituted piperidine derivative, and its hazard profile necessitates careful management.

GHS Hazard Profile Summary

Pictogram(s)Signal WordHazard Statements


Warning H302 + H332: Harmful if swallowed or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H402: Harmful to aquatic life.

The primary routes of exposure are inhalation of the powdered form and ingestion, with significant potential for skin and eye irritation upon contact. The causality is clear: the compound's chemical structure allows it to interact with biological tissues, leading to irritation, and if absorbed, systemic effects. While this specific derivative has a defined hazard profile, it is also prudent to consider the hazards of the parent piperidine structure, which can cause severe skin burns, eye damage, and toxicity upon inhalation or skin contact[1].

Engineering and Administrative Controls: Your First Line of Defense

Personal protective equipment (PPE) is the final barrier between you and a chemical hazard. Before relying on PPE, we must implement higher-level controls to minimize exposure potential.

  • Engineering Controls : The single most effective way to control exposure to powdered substances is through containment and ventilation.

    • Chemical Fume Hood : All handling of 2-(2-Fluorophenyl)piperidine hydrochloride, especially weighing and preparing solutions, must be conducted within a certified chemical fume hood[2][3][4]. This contains dust and vapors, preventing inhalation.

    • Ventilation : Ensure adequate general laboratory ventilation to maintain acceptable airborne levels and prevent accumulation of any fugitive emissions[3].

    • Safety Equipment : An eyewash station and safety shower must be readily accessible in any laboratory where this material is handled[3].

  • Administrative Controls : These are the work practices that reduce or prevent exposure.

    • Restricted Access : Designate specific areas for handling this compound and limit access to trained personnel.

    • Hygiene Practices : Do not eat, drink, or smoke in the laboratory[5]. Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.

Personal Protective Equipment (PPE) Specification

The appropriate selection and use of PPE are critical for preventing direct contact. The following specifications are based on a comprehensive risk assessment for handling 2-(2-Fluorophenyl)piperidine hydrochloride in solid and solution forms.

PPE Requirements Matrix

TaskHand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Nitrile GlovesSafety GlassesLab CoatNot generally required
Weighing Solid Compound Nitrile Gloves (Double-gloving recommended)Chemical GogglesLab CoatRequired if not in a fume hood or if dust is generated. Use a NIOSH/MSHA or EN 149 approved respirator[3].
Preparing/Transferring Solutions Nitrile GlovesChemical Goggles & Face ShieldChemical-resistant Lab Coat or ApronNot required if performed in a fume hood.
Detailed PPE Rationale
  • Hand Protection : The hazard statement H315 (Causes skin irritation) dictates the need for robust hand protection.

    • Protocol : Wear chemical-resistant gloves, such as nitrile rubber[6]. Check gloves for integrity before each use and replace them immediately if contaminated or damaged. To avoid cross-contamination, remove gloves using the proper technique without touching the outer surface, and wash hands immediately after removal.

  • Eye and Face Protection : Given the H319 (Causes serious eye irritation) classification, protecting the eyes from dust and splashes is non-negotiable.

    • Protocol : Wear indirect-vent, impact- and splash-resistant chemical goggles[5][6]. Safety glasses with side shields offer minimum protection and are only suitable for handling closed containers. When handling solutions that could splash, a face shield must be worn in addition to goggles to protect the entire face[5][7].

  • Body Protection : Standard laboratory attire is insufficient.

    • Protocol : A clean, buttoned lab coat should be worn to prevent skin exposure[3]. For tasks with a higher risk of splashes, such as transferring large volumes of solutions, a PVC or other chemical-resistant apron should be worn over the lab coat[6].

  • Respiratory Protection : The H332 (Harmful if inhaled) hazard is most pronounced when handling the solid material, which can easily become airborne.

    • Protocol : All work with the solid compound should be performed in a fume hood to eliminate the need for respiratory protection[2]. If a fume hood is not available or if there is a risk of dust generation outside of a containment device, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is mandatory[3].

Operational Plans: A Step-by-Step Workflow

This workflow is designed to minimize exposure at every stage of the handling process.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Cleanup A 1. Assemble PPE (Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood Operation A->B C 3. Prepare Work Area (Absorbent liner, necessary equipment) B->C D 4. Weigh Solid Compound (Use anti-static weigh boat) C->D Begin Handling E 5. Add Solvent Slowly (Minimize splashing) D->E F 6. Ensure Complete Dissolution (Use magnetic stirrer) E->F G 7. Decontaminate Surfaces (e.g., 70% Ethanol) F->G Complete Handling H 8. Segregate Waste (Solid, Liquid, Sharps) G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Safe handling workflow for 2-(2-Fluorophenyl)piperidine hydrochloride.

Disposal and Decontamination Plan

Proper disposal is a critical component of the chemical lifecycle, essential for both personnel safety and environmental protection.

  • Waste Segregation : All materials contaminated with 2-(2-Fluorophenyl)piperidine hydrochloride, including gloves, weigh boats, and absorbent pads, must be treated as hazardous waste.

    • Solid Waste : Collect in a dedicated, clearly labeled, sealed container.

    • Liquid Waste : Collect in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain, as the compound is harmful to aquatic life[4].

  • Disposal Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[8]. Always follow your institution's specific hazardous waste disposal procedures and local, state, and federal regulations[8].

  • Spill Cleanup :

    • Evacuate the immediate area and ensure proper ventilation.

    • Wear the full PPE specified for handling solids (double gloves, goggles, lab coat, respirator).

    • For a solid spill, gently cover with an absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne.

    • Carefully scoop the mixture into a labeled hazardous waste container.

    • For a liquid spill, cover with an inert absorbent material.

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Emergency Procedures: A Self-Validating Response

In the event of an exposure, a rapid and informed response is critical.

EmergencyResponse cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation start Exposure Event skin_action1 Immediately remove contaminated clothing. start->skin_action1 Skin eye_action1 Immediately flush eyes with water for 15 mins. start->eye_action1 Eyes inhale_action1 Move person to fresh air. start->inhale_action1 Inhaled skin_action2 Rinse skin with plenty of soap and water for 15 mins. skin_action1->skin_action2 skin_seek_medical Seek medical attention if irritation persists. skin_action2->skin_seek_medical eye_action2 Remove contact lenses, if present and easy to do. eye_action1->eye_action2 eye_seek_medical Seek immediate medical attention. eye_action2->eye_seek_medical inhale_seek_medical Seek medical attention if feeling unwell. inhale_action1->inhale_seek_medical

Caption: Emergency response decision tree for exposure incidents.

  • Skin Contact : Immediately take off all contaminated clothing and rinse the affected skin with plenty of soap and water[4]. Seek medical attention if irritation develops or persists.

  • Eye Contact : Immediately rinse with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing[1][8]. You must seek immediate medical attention from an ophthalmologist[4].

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing[4][8]. If they feel unwell, get medical help[8].

  • Ingestion : If swallowed, rinse the mouth with water[8]. Call a poison center or doctor if you feel unwell. Do not induce vomiting[1][4].

This guide provides a comprehensive framework for the safe handling of 2-(2-Fluorophenyl)piperidine hydrochloride. By understanding the reasons behind each precaution, you can foster a culture of safety that protects you, your colleagues, and your research.

References

  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer. [Link]

  • Hazardous Substance Fact Sheet: Piperidine. New Jersey Department of Health. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica. [Link]

  • SAFETY DATA SHEET - PAROXETINE HYDROCHLORIDE HEMIHYDRATE. Farmalabor. [Link]

  • 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Piperidine (Toxic). Carl ROTH. [Link]

  • 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Paroxetine Hydrochloride Monograph. USP-NF. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Fluorophenyl)piperidine hydrochloride
Reactant of Route 2
2-(2-Fluorophenyl)piperidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.